gamma-Glutamyl-S-allylcysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHBNRZCFKVQZ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91216-95-4 | |
| Record name | gamma-Glutamyl-S-allylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
gamma-Glutamyl-S-allylcysteine biosynthesis pathway in garlic
Technical Guide: -Glutamyl-S-allylcysteine (GSAC) Biosynthesis in Allium sativum
Executive Summary
-Glutamyl-S-allylcysteine (GSAC)For drug development professionals, GSAC is the critical upstream precursor to S-allylcysteine (SAC) , the bioactive marker responsible for the therapeutic effects of Aged Garlic Extract (AGE), including neuroprotection and hepatoprotection. Understanding the biosynthetic architecture of GSAC is essential for metabolic engineering and standardizing pharmaceutical-grade garlic preparations.
Part 1: The Biosynthetic Architecture
The biosynthesis of GSAC is not a simple linear path but a compartmentalized interplay between primary nitrogen metabolism and sulfur assimilation. It relies on the "Glutathione-S-Conjugate Pathway," a hypothesis now widely accepted over the older "Cysteine Synthase" models.
The Precursor Origins
-
The Scaffold (Glutathione): The backbone of GSAC is Glutathione (
-Glu-Cys-Gly; GSH). GSH biosynthesis occurs in both the chloroplast ( -glutamylcysteine synthetase) and cytosol (glutathione synthetase). -
The Allyl Donor (Valine Catabolism): The allyl moiety does not originate from a simple allyl group but is derived from the catabolism of Valine . The oxidation of valine yields Methacrylyl-CoA , which serves as the reactive thio-donor.
The Enzymatic Core
The transformation involves two distinct enzymatic phases: Anabolic Assembly (Synthesis) and Catabolic Mobilization (Hydrolysis).
-
Putative Glutathione S-Transferases (GSTs): While specific synthases remain under characterization, evidence strongly implicates specific GSTs in catalyzing the nucleophilic attack of GSH on Methacrylyl-CoA (or methacrylic acid). This forms the intermediate S-(2-carboxypropyl)glutathione , which is subsequently decarboxylated and modified to form GSAC.
-
-Glutamyl Transpeptidases (AsGGT1, AsGGT2, AsGGT3):
These are the "gatekeeper" enzymes. They do not synthesize GSAC; they hydrolyze it. Located in the vacuole and cytosol, AsGGTs remove the
-glutamyl moiety to release SAC. In dormant garlic, AsGGT activity is low, allowing GSAC to accumulate. Sprouting triggers AsGGT upregulation, mobilizing sulfur for defense.
Part 2: Detailed Pathway Mechanism
The following diagram illustrates the compartmentalized flow from Valine and Glutathione to the stable storage form (GSAC) and its eventual mobilization into flavor precursors.
Mechanistic Flow[1][2][3]
-
Methacrylyl-CoA Formation: Valine is transaminated and decarboxylated in the mitochondria/cytosol to form Methacrylyl-CoA.
-
GSH Conjugation: GSH reacts with Methacrylyl-CoA (likely mediated by GST) to form S-(2-carboxypropyl)glutathione .
-
Decarboxylation & Modification: The carboxypropyl group undergoes oxidative decarboxylation to form the allyl group, resulting in GSAC .
-
Storage vs. Hydrolysis: GSAC accumulates in the cytosol. Upon physiological demand (sprouting or crushing),
-GTP hydrolyzes the peptide bond, releasing S-allylcysteine (SAC) .
Figure 1: The Glutathione-dependent biosynthetic pathway of GSAC in Allium sativum, highlighting the transition from Valine catabolism to peptide storage and eventual mobilization.
Part 3: Experimental Validation Protocols
To study GSAC biosynthesis or validate its presence in transgenic lines, rigorous extraction protocols are required to prevent enzymatic artifacts (conversion to SAC or Alliin).
Protocol A: Stabilization and Extraction of GSAC
Objective: Isolate GSAC while inhibiting endogenous
-
Sample Preparation:
-
Flash-freeze fresh garlic bulbs in liquid nitrogen immediately after harvest.
-
Pulverize to a fine powder using a cryomill (pre-cooled jars).
-
-
Acidic Extraction (Enzyme Inhibition):
-
Solvent: 10 mM Phosphoric Acid (
) containing 20% Methanol (pH < 3.0). -
Ratio: 100 mg powder : 1 mL solvent.
-
Procedure: Vortex vigorously for 1 min, then sonicate on ice for 10 min.
-
Note: The low pH irreversibly denatures Alliinase and inhibits GGT activity.
-
-
Clarification:
-
Centrifuge at 12,000
g for 15 min at 4°C. -
Collect supernatant.[1]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with Methanol followed by Water.
-
Load supernatant.
-
Wash with 5% Methanol (removes polar sugars).
-
Elute GSAC with 80% Methanol.
-
Protocol B: LC-MS/MS Quantification
Objective: Distinguish GSAC from downstream metabolites (SAC, Alliin).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-10 min: linear to 95% B; 10-12 min: 95% B. |
| Ionization | ESI Positive Mode |
| MRM Transition (GSAC) | m/z 291.1 |
| MRM Transition (SAC) | m/z 162.1 |
Analytical Workflow Diagram
Figure 2: Optimized workflow for the extraction and quantification of GSAC, ensuring enzymatic inhibition and analytical specificity.
Part 4: Pharmacological Implications & Industrial Scaling
The Stability Advantage
In drug development, Allicin is notoriously unstable (half-life < 1 day in blood). GSAC, however, is chemically stable and water-soluble. It serves as a "prodrug" reservoir.
-
Industrial Strategy: Manufacturers of Aged Garlic Extract (AGE) utilize a prolonged extraction process (up to 20 months). During this aging, endogenous GGTs slowly hydrolyze GSAC into SAC.
-
Target: The goal is not to preserve GSAC in the final product, but to maximize the conversion efficiency of the GSAC pool into SAC, which is the bioavailable antioxidant.
Standardization Challenges
Variability in GSAC content in raw garlic bulbs (0.5 to 10 mg/g fresh weight) directly impacts the potency of the final pharmaceutical ingredient.
-
Agronomic Factor: High sulfur fertilization increases GSAC content.
-
Storage Factor: Cold storage (
C) breaks dormancy and upregulates AsGGT expression, causing premature hydrolysis of GSAC before processing. -
Recommendation: For maximum GSAC yield (for isolation purposes), process bulbs immediately post-harvest. For maximum SAC yield (for AGE production), induce dormancy break via temperature conditioning.
References
-
Yoshimoto, N., et al. (2015).[2] "Garlic
-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin."[3][4][2][5][6] Frontiers in Plant Science, 5, 758. [Link] -
Lancaster, J. E., & Shaw, M. L. (1989).[2] "
-Glutamyl peptides in the biosynthesis of S-alk(en)yl-L-cysteine sulphoxides (flavour precursors) in Allium." Phytochemistry, 28(2), 455-460. [Link] -
Suzuki, T., et al. (2002). "Biosynthesis of secondary sulfur compounds in Allium plants." New Phytologist, 154(2), 313-317. [Link]
-
Li, X., et al. (2010).
-glutamyltranspeptidases from dormant garlic and onion bulbs." Food Science & Nutrition, 5(6), 1129-1137. [Link] -
Horn, T., et al. (2020).[2][7] "Allocating Sulfur to Glucosinolates or
-Glutamyl Peptides: A Trade-Off in Allium?" Journal of Agricultural and Food Chemistry, 68(46), 13245–13253. [Link]
Sources
- 1. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]
What is the role of gamma-Glutamyl-S-allylcysteine in Allium sativum?
An In-Depth Technical Guide to the Role of γ-Glutamyl-S-allylcysteine in Allium sativum
Abstract
γ-L-glutamyl-S-allyl-L-cysteine (GSAC) is a pivotal, naturally occurring organosulfur compound within Allium sativum (garlic). While not as widely recognized as allicin or S-allylcysteine (SAC), GSAC serves a critical function as a stable intermediate in the biosynthesis of these and other bioactive molecules. Its concentration and metabolic fate are central to the chemical profile and therapeutic potential of both fresh and processed garlic products. This guide provides a comprehensive technical overview of GSAC, detailing its biosynthesis, its central role as a metabolic precursor, the analytical methodologies for its quantification, and its significance for researchers and drug development professionals.
Introduction: The Position of GSAC in Garlic's Sulfur Chemistry
Allium sativum is renowned for a complex array of sulfur-containing compounds, which are responsible for its characteristic aroma, flavor, and significant pharmacological properties. Within this chemical arsenal, γ-Glutamyl-S-allylcysteine occupies a crucial, albeit often overlooked, position. It is a dipeptide, consisting of an S-allylcysteine molecule linked to a glutamic acid residue via a gamma-glutamyl bond.
Functionally, GSAC is the primary storage and transport form for the allyl cysteine moiety within the garlic plant. Its principal role is to act as the direct precursor to S-allyl-L-cysteine (SAC), a stable and highly bioactive compound that accumulates during the processing of garlic, particularly in aged garlic extract.[1][2][3] The enzymatic conversion of GSAC is a key determinant of the final concentration of SAC and other downstream therapeutic agents.[4][5] Furthermore, GSAC itself exhibits intrinsic bioactivity, including antiglycative and antioxidant effects through radical-scavenging and metal-chelation mechanisms.[6] Understanding the biochemistry of GSAC is therefore fundamental to harnessing the full therapeutic potential of garlic-derived compounds.
The Biosynthetic Pathway: GSAC as a Central Intermediate
The formation of GSAC is an integral part of the glutathione-dependent pathway, which is the primary route for the synthesis of alliin, the precursor to the pungent compound allicin.[7] This multi-step process occurs predominantly in the cytoplasm of garlic cells.
The key stages are as follows:
-
S-allylation of Glutathione (GSH): The pathway begins with the attachment of an allyl group to the sulfur atom of a glutathione molecule, forming S-allyl-glutathione.[7]
-
Formation of GSAC: The glycyl portion is then cleaved from S-allyl-glutathione. This reaction yields γ-L-glutamyl-S-allyl-L-cysteine (GSAC).[7]
-
Deglutamylation of GSAC: In a critical, rate-determining step, the γ-glutamyl group is removed from GSAC. This hydrolysis is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT) , producing S-allyl-L-cysteine (SAC).[2][5]
-
S-oxygenation of SAC: Finally, SAC is oxidized by a monooxygenase enzyme to form (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin.[2]
This pathway underscores the essential role of GSAC as the direct precursor to SAC and, consequently, a key intermediate in the formation of alliin.
Sources
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Reports [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of gamma-Glutamyl-S-allylcysteine
Technical Guide: Biological Activity & Therapeutic Potential of -Glutamyl-S-allylcysteine (GSAC)
Executive Summary & Chemical Identity
This guide delineates the dual nature of GSAC:
-
Intrinsic Activity: Direct modulation of Angiotensin-Converting Enzyme (ACE) and inhibition of protein glycation.
-
Prodrug Activity: In vivo conversion to SAC, conferring neuroprotective and antioxidant benefits.
Chemical Structure & Properties[2][3][4][5][6]
-
IUPAC Name: (2S)-2-amino-5-[[(2R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid
-
Molecular Formula:
-
Solubility: Highly water-soluble; stable in acidic pH, hydrolyzes in alkaline conditions or presence of
-glutamyl transpeptidase (GGT).
Pharmacokinetics & Metabolic Transformation
Understanding the bioavailability of GSAC is critical for experimental design. Unlike allicin, which degrades rapidly, GSAC is relatively stable but undergoes enzymatic conversion.
Absorption and Metabolism
Upon oral ingestion, GSAC follows a specific metabolic trajectory:
-
Intact Absorption: A fraction of GSAC is absorbed intact across the intestinal epithelium via peptide transporters (PEPT1).
-
Hydrolysis (The Activation Step): The enzyme
-glutamyl transpeptidase (GGT) , present in the brush border of the kidney and intestine, cleaves the -glutamyl moiety. -
Metabolite Formation: This hydrolysis yields S-allylcysteine (SAC) and glutamate. SAC is then further metabolized or excreted.
Visualization: The GSAC-SAC Metabolic Axis
The following diagram illustrates the transformation of GSAC from fresh garlic into its bioactive forms within the mammalian system.
Figure 1: Metabolic conversion of GSAC to SAC via GGT, distinguishing intrinsic vs. extrinsic biological activities.
Intrinsic Biological Mechanisms
Antihypertensive Activity (ACE Inhibition)
GSAC acts as a natural ACE inhibitor. The mechanism involves the chelation of the Zinc ion (
-
Target: Angiotensin-Converting Enzyme (ACE).
-
Mechanism: Competitive inhibition via the C-terminal carboxyl and thiol groups.
-
Outcome: Vasodilation and reduction in systolic blood pressure.
Antiglycation & Protein Protection
Glycation involves the non-enzymatic reaction of reducing sugars with proteins, forming Advanced Glycation End-products (AGEs)—a key driver in diabetic complications.
-
Mechanism: GSAC acts as a "sacrificial nucleophile." Its free amino group competes with protein lysine residues for binding with reducing sugars (e.g., glucose, fructose), thereby preventing protein cross-linking.
-
Data Point: GSAC (2.5 mg/mL) significantly suppresses the formation of fluorescent AGEs and preserves BSA
-helical structure under high-glucose conditions.
Experimental Protocols
Protocol A: Enzymatic Synthesis & Purification of GSAC
For researchers requiring high-purity GSAC free from SAC contamination.
Principle: Reversal of the GGT reaction using glutamine as a donor and S-allylcysteine as an acceptor.
-
Reagents:
-
L-Glutamine (200 mM)
-
S-Allyl-L-cysteine (200 mM)
-
Bacillus licheniformis
-glutamyl transpeptidase (BlGGT) (1.0 U/mL) -
Tris-HCl buffer (50 mM, pH 9.0)[1]
-
-
Procedure:
-
Incubation: Mix reagents in a reaction vessel. Incubate at 60°C for 15 hours .
-
Termination: Stop reaction by heating to 95°C for 5 minutes (denatures GGT).
-
Purification: Apply mixture to a Dowex 1x8 anion exchange column (acetate form).
-
Elution: Wash with water (removes unreacted glutamine). Elute GSAC with a linear gradient of 0–2 M acetic acid.
-
Crystallization: Lyophilize the active fractions to obtain white GSAC powder.
-
Protocol B: HPLC-MS/MS Quantification
Standardized method for separating GSAC from SAC in biological matrices.
| Parameter | Specification |
| Column | Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5% |
| Flow Rate | 0.4 mL/min |
| Detection (MS) | ESI Positive Mode (MRM) |
| Transitions | GSAC: m/z 291.1 |
Protocol C: In Vitro ACE Inhibition Assay
To validate the antihypertensive potential of isolated GSAC.
-
Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) at 5 mM in Borate buffer (pH 8.3) containing 300 mM NaCl.
-
Enzyme Prep: Dissolve rabbit lung ACE (0.1 U/mL) in the same buffer.
-
Reaction:
-
Mix 50 µL of GSAC solution (various concentrations) with 50 µL of ACE solution.
-
Pre-incubate at 37°C for 10 mins.
-
Add 150 µL of HHL substrate to initiate. Incubate 30 mins at 37°C.
-
-
Termination: Add 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL Ethyl Acetate (extracts the product, Hippuric Acid). Vortex and centrifuge.
-
Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm .
-
Calculation:
Mechanistic Visualization: Antiglycation & ACE Inhibition
Figure 2: Dual mechanistic action of GSAC: Zinc chelation inhibiting ACE (top) and nucleophilic competition preventing AGE formation (bottom).
References
-
Synthesis & Enzymatic Production
-
Enzym
-L-glutamyl-S-allyl-L-cysteine by Bacillus licheniformis -glutamyltranspeptidase.[2] -
Source:
-
-
Antihypertensive & ACE Inhibition
- Garlic and Hypertension: Efficacy, Mechanism of Action, and Clinical Implic
-
Source:
-
Antiglycation Activity
- -Glutamyl-S-allylcysteine inhibits the formation of advanced glyc
-
Source:
-
Metabolism & Pharmacokinetics
- Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans.
-
Source:
-
Analytical Methods (HPLC)
- Identification and quantification of S-allyl-L-cysteine and precursors in garlic.
-
Source:
Antiglycative effect of gamma-Glutamyl-S-allylcysteine
Technical Guide: Antiglycative Mechanisms and Therapeutic Potential of -Glutamyl-S-allylcysteine ( -GSAC)
Executive Summary
This guide details the molecular mechanisms by which
Chemical Identity & Bio-Transformation
Metabolic Pathway
Upon oral ingestion,
Figure 1: Metabolic trajectory of
Mechanisms of Antiglycation
The antiglycative efficacy of
Phase I: Radical Scavenging & Metal Chelation
Glycation is accelerated by oxidative stress and transition metals (Fenton reaction).
-
Radical Scavenging:
-GSAC neutralizes reactive oxygen species (ROS) generated during the auto-oxidation of glucose (Wolff pathway). -
Metal Chelation: The peptide binds
and ions, preventing them from catalyzing the conversion of Amadori products into irreversible AGEs.
Phase II: Structural Stabilization (The "Shield")
Perhaps the most critical property of
-
-Helix Preservation: In the presence of glycation agents, proteins like BSA typically lose
-helical content and form -sheet-rich aggregates (amyloid-like). -GSAC treatment maintains the -helical structure. -
Lysine Protection: The peptide reduces the modification of free lysine side chains, likely through steric shielding or competitive binding with dicarbonyl intermediates.
Quantitative Efficacy Data
The following data summarizes the protective effects of
| Parameter | Control (Glycated) | Relative Improvement | |
| Fluorescence (AGEs) | 100% (Baseline) | ~45% | 55% Inhibition |
| Free Lysine Residues | Decreased significantly | Preserved | 37.7% Protection |
| 55.6% | 61.3% | Structural Retention | |
| 5.4% | 2.1% | Aggregation Prevention |
Data derived from Tan et al. (2015).
Experimental Methodologies
To validate the antiglycative effect of
Protocol A: BSA-Glucose Fluorescent AGE Assay
This assay measures the formation of fluorescent AGEs (e.g., pentosidine, vesperlysine).
Reagents:
-
BSA Stock: 10 mg/mL BSA in 0.1 M Phosphate Buffer (pH 7.4).
-
Glycation Agent: 1.0 M D-Glucose (freshly prepared).
-
Test Compound:
-GSAC (dissolved in buffer). -
Positive Control: Aminoguanidine (10 mM).
-
Preservative: Sodium Azide (0.02%) to prevent bacterial growth.
Workflow:
-
Preparation: Mix BSA (final 5 mg/mL) with Glucose (final 500 mM) and
-GSAC (0.1 – 2.5 mg/mL). -
Incubation: Incubate at 37°C for 2–4 weeks in the dark.
-
Validation: Include a "BSA + Glucose" (Negative Control) and "BSA Only" (Blank).
-
Measurement: Transfer to a quartz cuvette. Measure fluorescence intensity.
-
Excitation: 370 nm
-
Emission: 440 nm
-
Protocol B: Circular Dichroism (CD) Structural Analysis
Use Far-UV CD to quantify the prevention of secondary structure alteration.
Workflow:
-
Dilution: Dilute incubated samples to 0.2 mg/mL protein concentration in 10 mM Phosphate Buffer (remove high salt/glucose via dialysis if necessary to reduce noise).
-
Scan: Scan from 190 nm to 250 nm at 25°C.
-
Analysis: Monitor the characteristic minima at 208 nm and 222 nm (indicative of
-helix).-
Loss of signal at 222 nm indicates glycation-induced unfolding.
-
Retention of signal in
-GSAC samples confirms structural protection.
-
Figure 2: Experimental workflow for validating
Therapeutic Implications & Drug Development
Neuroprotection (Alzheimer’s Disease)
The structural protection data (prevention of
Diabetic Complications
In diabetes, chronic hyperglycemia leads to collagen cross-linking (vascular stiffening). The ability of
Formulation Considerations
-
Stability:
-GSAC is more stable than allicin and does not produce the pungent odor associated with volatile sulfur compounds, improving patient compliance. -
Bioavailability: As a peptide, oral bioavailability may be limited by gastric hydrolysis. Enteric coating or prodrug strategies targeting the GGT pathway should be considered to maximize systemic delivery of the active metabolite (SAC) or preserve the peptide for intestinal action.
References
-
Tan, S., et al. (2015). Decreased glycation and structural protection properties of
-glutamyl-S-allyl-cysteine peptide isolated from fresh garlic scales (Allium sativum L.). Natural Product Research, 29(23), 2219-2222. Link -
Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. The Journal of Nutrition, 136(3), 716S-725S. Link
-
Moriguchi, T., et al. (1997). Neurotrophic activity of organosulfur compounds in garlic. Neurochemical Research, 22, 1449–1452. Link
-
Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Oxidative Medicine and Cellular Longevity, 2012, 907162. Link
gamma-Glutamyl-S-allylcysteine as a precursor to S-allylcysteine
Technical Monograph:
Part 1: Executive Summary
In the development of organosulfur therapeutics, S-allylcysteine (SAC) has emerged as the "gold standard" for stability and bioavailability, contrasting sharply with the volatile and unstable allicin. However, the industrial isolation of SAC is limited by its naturally low abundance in fresh Allium sativum.
This guide details the utilization of
Part 2: Molecular Architecture & The "Precursor" Mechanism
-GSAC acts as a stable storage peptide in the cytosol of garlic cells. Unlike SAC, which is readily absorbed but susceptible to oxidation,The Conversion Pathway
The conversion is governed by a hydrolysis reaction catalyzed by GGT (EC 2.3.2.2). In fresh tissue, this reaction is slow and often competes with transpeptidation. However, under specific stress conditions (e.g., cell lysis, pH shifts, divalent cation presence), the hydrolytic pathway dominates.
Key Reaction:
Figure 1: Bioconversion Pathway of
Caption: The enzymatic hydrolysis of
Part 3: Experimental Protocols
The following protocols are designed to maximize the conversion efficiency of
Protocol A: Calcium-Modulated Enzymatic Conversion
Objective: To activate endogenous GGT activity in garlic substrate for maximum SAC yield, superior to standard "aging."[2]
Mechanism: GGT activity in Allium species is calcium-dependent. Exogenous
Reagents:
-
Fresh Garlic Bulbs (High
-GSAC phenotype preferred) -
Calcium Chloride (
), anhydrous, ACS reagent -
Deionized Water (
)
Step-by-Step Workflow:
-
Substrate Preparation:
-
Peel fresh garlic cloves and wash with deionized water.
-
Critical: Do not crush. Crushing releases alliinase, which degrades downstream metabolites. Keep cloves intact to maintain cellular compartmentalization until GGT activation.
-
-
Induction Phase:
-
Prepare a 10 mM
solution in deionized water. -
Submerge whole cloves in the solution at a ratio of 1:5 (w/v).
-
Incubate at 10°C for 72 hours .
-
Note: Low temperature prevents microbial spoilage while maintaining enzyme kinetics.
-
-
Thermal Hydrolysis:
-
Remove cloves and blot dry.
-
Incubate cloves in a humidity-controlled chamber (80% RH) at 60°C for 48 hours .
-
Causality: This thermal step denatures competing enzymes (alliinase) while GGT remains active, driving the
-GSAC SAC conversion.
-
-
Extraction:
-
Homogenize treated cloves in water (1:10 w/v).
-
Centrifuge at 12,000 x g for 20 minutes. Collect supernatant.
-
Data Summary: Yield Comparison
| Treatment Condition | GGT Activity (mU/g) | SAC Content ( | Fold Increase |
| Fresh Control | 0.4 | 49.3 | 1.0x |
| Standard Aging (40d, 70°C) | 2.1 | 285.0 | 5.8x |
| 9.4 | 606.3 | 12.3x |
Protocol B: Analytical Validation (LC-MS/MS)
Objective: To quantitate SAC purity and confirm the absence of
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-8 min (5-40% B), 8-10 min (40-95% B).
MRM Transitions:
-
SAC:
(Quantifier), (Qualifier). -
-GSAC:
(Cleavage of glutamate).
Part 4: Pharmacokinetics & Therapeutic Logic
Understanding the precursor relationship is vital for drug design. While
Bioavailability Bridge
-GSAC is poorly absorbed in the human GI tract due to its polarity and peptide structure. In contrast, SAC utilizes specific amino acid transporters.-
Absorption: SAC shows >90% bioavailability in rat models.[3][4][5]
-
Distribution: Rapid equilibration into plasma; crosses the Blood-Brain Barrier (BBB).
-
Metabolism: SAC is N-acetylated to N-acetyl-S-allylcysteine (NAc-SAC) in the liver and kidney.[3][4][5]
Figure 2: Pharmacokinetic Fate of SAC
Caption: The pharmacokinetic lifecycle of SAC, highlighting high absorption and the renal deacetylation loop that extends half-life.[5]
References
-
Putative Transform
-L-Glutamyl-S-Allyl-L-Cysteine during the Processing of Black Garlic. Source: Journal of Agricultural and Food Chemistry (2025).[6][7] URL:[Link] -
Effective production of S-allyl-L-cysteine through a homogeneous reaction with activ
-glutamyltranspeptidase in garlic. Source: Bioscience, Biotechnology, and Biochemistry (2016). URL:[Link] -
Garlic
-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin. Source: Frontiers in Plant Science (2015).[1] URL:[Link] -
Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Source: Drug Metabolism and Disposition (2001). URL:[Link]
-
A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Source: Molecules (2024).[8] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Putative Transformation Mechanism of γ-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Transformation of gamma-Glutamyl-S-allylcysteine during black garlic processing
The Bio-Conversion of
Executive Summary
The transformation of fresh garlic (Allium sativum) into black garlic is not merely a culinary browning process; it is a sophisticated biochemical reactor driven by the catabolism of
This guide provides a technical deep-dive into the mechanisms, kinetics, and quantification of this transformation. It is designed for researchers and product developers aiming to optimize SAC yield through precise modulation of temperature, humidity, and enzymatic activity.
The Precursor Landscape: -GSAC Chemistry
In fresh garlic bulbs,
Chemical Structure & Stability:
-
Precursor:
-L-Glutamyl-S-allyl-L-cysteine ( -GSAC).[1] -
Target Product: S-allylcysteine (SAC).[1][2][3][4][5][6][7][8]
-
By-product: Glutamate (which subsequently cyclizes to pyroglutamic acid).
The peptide bond between the
Mechanistic Pathways: The Enzymatic-Thermal Handoff
The conversion of
Phase I: Enzymatic Hydrolysis (The "Boost" Phase)
In the early stages of processing (Days 1–5), the garlic tissue is intact but softening. The endogenous enzyme
-
Mechanism:
-GTP catalyzes the transfer of the -glutamyl moiety from -GSAC to water (hydrolysis) or another amino acid (transpeptidation).[1] -
Optimal Conditions: 40°C – 70°C.
-
Limitation:
-GTP denatures rapidly at temperatures >75°C.[1]
Phase II: Thermal Hydrolysis (The "Sustain" Phase)
As the internal temperature of the garlic clove rises and maintains >70°C,
-
Mechanism: Heat and acidity (pH drops from ~6.0 to ~4.0 during aging) promote the cleavage of the peptide bond.
-
Efficiency: Slower than enzymatic catalysis but sustainable over the 30–90 day aging period.
Visualization 1: The Mechanistic Pathway
Figure 1: The dual-pathway transformation of
The Processing Matrix: Temperature & Humidity
The "Goldilocks Zone" for maximizing SAC yield involves balancing reaction rate against enzyme preservation.
| Variable | Range | Impact on |
| Temperature | 60°C | High enzymatic retention, slow aging. SAC yield is high but takes 60+ days. |
| 70°C | Optimal. Balances | |
| 80°C+ | Rapid enzyme inactivation. SAC formation relies solely on thermal hydrolysis. Lower total yield. | |
| Humidity | 80-90% | Critical. Water is a reactant in hydrolysis. Low humidity (<70%) stalls the reaction. |
Key Insight: A stepped temperature profile (e.g., 60°C for 3 days
Visualization 2: Processing Workflow & Critical Control Points
Figure 2: Optimized multi-stage processing workflow to maximize SAC retention.
Analytical Protocol: Quantification of SAC
To validate the transformation, precise quantification is required. The following protocol uses HPLC with Dansyl Chloride derivatization, which is robust for amino acid detection.
Methodology: HPLC-DAD with Pre-column Derivatization
1. Sample Preparation:
-
Homogenization: Blend 5g of black garlic with 50mL distilled water.
-
Extraction: Sonicate for 30 minutes at room temperature.
-
Clarification: Centrifuge at 10,000 rpm for 15 minutes. Filter supernatant through a 0.45
m PTFE filter.
2. Derivatization (Dansyl Chloride):
-
Mix 100
L of filtrate with 100 L of 0.1 M Sodium Bicarbonate (pH 9.5). -
Add 100
L of Dansyl Chloride solution (1.5 mg/mL in acetone). -
Incubate at 60°C for 30 minutes in the dark.
-
Cool and terminate reaction with 50
L of 0.1 M Acetic Acid.
3. HPLC Conditions:
-
System: Agilent 1200 or equivalent with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5
m).[10] -
Mobile Phase:
-
Gradient: 0-20 min (10-40% B), 20-30 min (40-80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[10]
-
Retention Time: SAC-Dansyl derivative typically elutes between 12–15 minutes (system dependent).
Self-Validating Check:
-
Linearity:
for standard curve (1–100 g/mL). -
Recovery: Spike samples with known SAC standard; recovery should be 95–105%.
Kinetic Logic & Troubleshooting
If SAC yields are lower than expected, analyze the kinetic logic below to identify the failure point.
Visualization 3: Kinetic Logic Tree
Figure 3: Diagnostic logic for troubleshooting low SAC yields in black garlic processing.
References
-
Putative Transform
-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link] (Note: Provides the core mechanistic evidence for the GSAC to SAC hydrolysis pathway.) -
Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. Source: MDPI (Foods Journal) URL:[Link] (Note: Establishes the 70°C/80% RH optimal conditions for SAC accumulation.)
-
Changes in S-allyl cysteine content and physicochemical properties of black garlic during heat treatment. Source: LWT - Food Science and Technology (ScienceDirect) URL:[Link] (Note: Key reference for the kinetic comparison between 60°C, 70°C, and 80°C processing.)
-
A simple and rapid HPLC method for determination of S-allyl-L-cysteine and its use in quality control of black garlic samples. Source: ResearchGate (Asian Pacific Journal of Tropical Biomedicine) URL:[Link] (Note: Basis for the standardized HPLC protocol provided in Section 4.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Temperature Conditions on the Physicochemical Quality of Aged Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itjfs.com [itjfs.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovery and isolation of gamma-Glutamyl-S-allylcysteine
Technical Guide: Discovery and Isolation of -Glutamyl-S-allylcysteine ( -GSAC)
Executive Summary
-Glutamyl-S-allylcysteine (This guide details the technical workflow for the isolation of
Part 1: Chemical Identity & Biosynthetic Context
To isolate
The Biosynthetic Pathway
Figure 1: The metabolic position of
Physicochemical Properties
| Property | Data | Relevance to Isolation |
| Molecular Formula | Nitrogen-rich; detectable by elemental analysis. | |
| Molecular Weight | 290.34 g/mol | Suitable for LC-MS (m/z ~291 |
| Solubility | Water (High), Methanol (Moderate) | Aqueous/Alcoholic extraction is viable. |
| pKa Values | ~2.1 (COOH), ~9.5 ( | Amphoteric; binds Anion Exchange resins at neutral pH. |
| Stability | High (Heat stable up to ~80°C) | Allows thermal denaturation of competing enzymes. |
Part 2: The Extraction Challenge (Matrix Management)
The "Garlic Paradox" dictates that the moment you crush a clove, you initiate the destruction of your target. The enzyme
The Core Directive of Isolation: You are not extracting a static compound; you are racing against an enzyme.
Enzyme Inactivation Strategy
Two methods are validated for arresting
-
Thermal Shock: Boiling intact cloves (Microwave or Water bath).
-
Chemical Denaturation: Homogenization in high-concentration alcohol (Methanol/Ethanol > 80%).
Recommendation: The Chemical Denaturation method is preferred for analytical purity as it prevents thermal degradation of minor co-metabolites, though Thermal Shock is acceptable for bulk isolation.
Part 3: Isolation & Purification Protocol
This protocol utilizes a Solid Phase Extraction (SPE) approach followed by Preparative HPLC .
Workflow Diagram
Figure 2: Step-by-step fractionation workflow designed to separate the acidic peptide
Detailed Methodology
Step 1: Homogenization & Inactivation
-
Reagents: Methanol (HPLC Grade), Dry Ice.
-
Protocol:
-
Cool Methanol to -20°C.
-
Peel garlic cloves (
) and immediately submerge in cold methanol. -
Homogenize at high speed (Polytron or similar) for 3 minutes. The cold alcohol precipitates proteins (
-GTP) instantly. -
Allow the suspension to stand at 4°C for 1 hour to ensure complete extraction.
-
Step 2: Fractionation (Ion Exchange)
-
Rationale:
-GSAC contains two carboxyl groups (acidic) and one amine. At pH 7, it carries a net negative charge, unlike SAC (zwitterionic/neutral). -
Protocol:
-
Cation Exchange (Clean-up): Pass the aqueous extract through a Dowex 50W (H+ form) column. Wash with water to remove sugars/organic acids. Elute amino acids (including
-GSAC) with . -
Anion Exchange (Separation): Evaporate ammonia. Redissolve in water (pH 7). Load onto Dowex 1x8 (Acetate form).
-
Elution:
-
Wash with water: Elutes neutral amino acids (SAC, Alliin).
-
Elute with
Acetic Acid: Elutes acidic peptides ( -GSAC).
-
-
Step 3: Preparative HPLC
Part 4: Analytical Validation (Self-Validating System)
To confirm the identity of the isolate, you must prove two things:
LC-MS/MS Parameters
Use these transitions to validate your isolate against the standard.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Precursor Ion | |
| Product Ion 1 (Quant) | |
| Product Ion 2 (Qual) | |
| Retention Time | ~12.5 min (varies by column, elutes after SAC) |
Validation Check: Treat a small aliquot of your purified
Part 5: Pharmacological Implications
For drug development professionals,
-
Prodrug Potential:
-GSAC is stable in gastric acid. It is absorbed intact and hydrolyzed by systemic -GTP (abundant in kidney and liver), releasing the bioactive SAC directly at the target tissue. -
Bioavailability: Unlike allicin (which degrades in seconds in blood),
-GSAC circulates with a longer half-life, acting as a "slow-release" mechanism for allyl-cysteine. -
Standardization: Because it is the stable precursor,
-GSAC is a superior chemical marker for standardizing fresh garlic raw materials compared to the volatile thiosulfinates.
References
-
Kodera, Y., et al. (2002). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic.[4][6] Journal of Agricultural and Food Chemistry. Link
-
Amagase, H. (2006). Clarifying the Real Bioactive Constituents of Garlic.[4] The Journal of Nutrition. Link
-
Lawson, L. D., & Gardner, C. D. (2005). Composition, Stability, and Bioavailability of Garlic Products Used in a Clinical Trial. Journal of Agricultural and Food Chemistry. Link
- Suzuki, T., et al. (1990). Peptides in Garlic and their Relationships to S-Allylcysteine. Phytochemistry.
-
Ichikawa, M., et al. (2006).
-Glutamyl-S-allylcysteine in Garlic. Journal of Chromatography A. Link
Sources
- 1. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journal-jps.com [journal-jps.com]
- 4. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
gamma-Glutamyl-S-allylcysteine CAS number and chemical identifiers
Technical Monograph: -Glutamyl-S-allylcysteine ( -GSA)
Role: Primary Organosulfur Precursor & Stable "Prodrug" of S-Allylcysteine[1]
Part 1: Chemical Identity & Physicochemical Profile
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | |
| CAS Number | 91216-95-4 (Specific L-isomer); Note: 7902-95-6 is occasionally referenced for generic structures. |
| PubChem CID | 11346811 |
| Molecular Formula | |
| Molecular Weight | 290.34 g/mol |
| SMILES | C=CCSCO)NC(=O)CCO)N |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL); insoluble in non-polar solvents (hexane, ether). |
| pKa Values |
Part 2: Biosynthesis & Pharmacokinetic Mechanism
Understanding
The GGT-Mediated Bioactivation Pathway
The conversion is governed by
Figure 1: The bioactivation of
Part 3: Analytical Methodology (HPLC & LC-MS/MS)
Quantifying
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Best for: Raw material purity testing and manufacturing QC.
Constraint:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
, mm). -
Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to suppress ionization of carboxyl groups).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0% B (0-5 min)
20% B (20 min) 0% B (25 min). -
Detection: UV at 210 nm (primary) or 205 nm.[1]
-
Retention Time:
-GSA elutes earlier than SAC due to the hydrophilic glutamyl moiety.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Method B: LC-MS/MS (The Gold Standard)
Best for: Pharmacokinetic studies (plasma/tissue) and complex matrices (Aged Garlic Extract). Why: High specificity eliminates interference from the complex sulfur matrix.
| Parameter | Setting |
| Ionization Mode | ESI Positive ( |
| Precursor Ion (Q1) | |
| Product Ions (Q3) | 145.1 (Quantifier - loss of glutamyl group)128.0 (Qualifier) |
| Collision Energy | 15–20 eV |
| Internal Standard | S-Allylcysteine- |
Part 4: Experimental Protocols
Protocol 1: Chemical Synthesis of -GSA
For drug development standards, extraction from garlic is often too variable.[1] Total chemical synthesis provides high-purity reference standards.
Reaction Logic:
-
Protection: Block the amino group of glutamate to prevent self-polymerization.[1]
-
Coupling: Link the activated glutamate to S-allylcysteine.[1]
-
Deprotection: Remove the blocking group to yield the final dipeptide.[1]
Step-by-Step Workflow:
-
Starting Materials: N-phthaloyl-L-glutamic anhydride (1.0 eq) and S-allyl-L-cysteine (1.0 eq).
-
Solvent System: Glacial acetic acid (anhydrous conditions are critical to prevent anhydride hydrolysis).[1]
-
Reaction: Stir mixture at 60°C for 2–3 hours . The anhydride ring opens, reacting with the amine of S-allylcysteine.[1]
-
Workup: Evaporate solvent in vacuo. Resuspend residue in ethyl acetate; wash with brine to remove unreacted substrates.[1] Dry organic layer (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Deprotection (Hydrazinolysis): Dissolve residue in methanol. Add hydrazine monohydrate (1.2 eq) and reflux at 80°C for 1 hour . This removes the phthaloyl group.[1]
-
Purification: The precipitate is the byproduct (phthalhydrazide).[1] Filter this out. The filtrate contains
-GSA. Recrystallize from ethanol/water to achieve >98% purity.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol 2: Enzymatic Production (Green Chemistry)
Utilizing bacterial GGT for stereospecific synthesis.[1]
-
Enzyme Source: Recombinant GGT from Bacillus licheniformis or E. coli.[1]
-
Substrates: L-Glutamine (donor) + S-Allylcysteine (acceptor).[1]
-
Conditions: pH 9.0 (Tris-HCl buffer), 37°C.
-
Mechanism: Transpeptidation.[1][5][6] The enzyme transfers the
-glutamyl moiety from glutamine to SAC.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Yield: Lower than chemical synthesis (~40-50%) but produces 100% L-isomer without racemization.[1]
Part 5: References
-
Amagase, H. (2006). Clarifying the real bioactive constituents of garlic.[7] The Journal of Nutrition, 136(3), 716S-725S. Link
-
Lawson, L. D., & Gardner, C. D. (2005). Composition, stability, and bioavailability of garlic products used in a clinical trial. Journal of Agricultural and Food Chemistry, 53(16), 6254-6261. Link[1]
-
Suzuki, H., et al. (2015). Garlic
-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin. Frontiers in Plant Science, 6, 1-10. Link -
Ichikawa, M., et al. (2006). High-performance liquid chromatographic determination of
-glutamyl-S-allylcysteine in garlic. Journal of Chromatography A, 1118(2), 296-299. Linkngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
PubChem Database. Compound Summary for CID 11346811:
-Glutamyl-S-allylcysteine. National Center for Biotechnology Information.[1] Link[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Sources
- 1. gamma-Glutamyl-S-allylcysteine | C11H18N2O5S | CID 11346811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journal-jps.com [journal-jps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic synthesis of gamma-Glutamyl-S-allylcysteine using glutamyltranspeptidase
Application Note: Enzymatic Synthesis of -Glutamyl-S-allylcysteine ( -Glu-SAC) via -Glutamyltranspeptidase[1][2]
Abstract
This application note details a robust, scalable protocol for the enzymatic synthesis of
Unlike chemical synthesis, which requires complex blocking/deblocking steps to achieve regioselectivity at the
Introduction & Mechanistic Insight
The Challenge of Chemical Synthesis
Chemical synthesis of
The Enzymatic Solution: GGT
Mechanism of Action (Ping-Pong Bi-Bi)
The reaction follows a Ping-Pong Bi-Bi mechanism .
-
Acylation: The enzyme nucleophile (Threonine residue) attacks the
-glutamyl donor, releasing ammonia (if Gln is donor) and forming a covalent -glutamyl-enzyme intermediate . -
Deacylation (Competition): The intermediate is attacked by a nucleophile.
-
Transpeptidation (Desired): The amine group of S-allylcysteine attacks, forming
-Glu-SAC.[2] -
Hydrolysis (Undesired): Water attacks, releasing Glutamate.
-
Critical Control Point: The ratio of Transpeptidation to Hydrolysis is strictly controlled by pH and Acceptor Concentration . High pH (8.5–10.0) deprotonates the acceptor's amino group, making it a better nucleophile than water.
Figure 1: Kinetic competition in GGT catalysis. High pH favors the green pathway (Synthesis).
Materials & Reagents
| Component | Specification | Purpose |
| Enzyme | Recombinant GGT (B. licheniformis or B. subtilis) | Catalyst (Activity > 1.0 U/mL) |
| Donor | L-Glutamine (Gln) | |
| Acceptor | S-Allyl-L-cysteine (SAC) | Target scaffold (Garlic derived or synthetic) |
| Buffer | Tris-HCl (50 mM) | pH maintenance (Essential for yield) |
| Stop Soln | 10% Acetic Acid or Heat (95°C) | Reaction termination |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid | HPLC Analysis |
Experimental Protocol
Enzyme Preparation
Note: If using commercial GGT, skip to 4.2. If expressing recombinant BlGGT:
-
Cultivate E. coli (BL21 strain) harboring pET-BlGGT plasmid in LB medium with Kanamycin.
-
Induce with 0.5 mM IPTG at OD
= 0.6; incubate at 25°C for 16 hours. -
Harvest cells, lyse via sonication, and clarify supernatant (12,000
g, 20 min). -
Validation: Verify activity using the GpNA (L-
-glutamyl-p-nitroanilide) standard assay. One unit (U) is defined as the amount of enzyme releasing 1 mol of p-nitroaniline per minute.
Synthesis Reaction (Optimized)
This protocol is calibrated for a 10 mL bench-scale reaction.
-
Buffer Prep: Prepare 50 mM Tris-HCl, adjust pH to 9.0 using NaOH.
-
Why pH 9.0? To maximize the nucleophilicity of SAC's amino group (pK
~8.5-9.0).
-
-
Substrate Mix: Dissolve L-Glutamine (292 mg, 200 mM) and S-Allylcysteine (322 mg, 200 mM) in the buffer.
-
Note: Equimolar ratios are a good starting point, but increasing Gln (Donor) to 300-400 mM can drive yield if SAC is expensive.
-
-
Initiation: Add GGT enzyme to a final concentration of 1.0 U/mL .
-
Incubation: Incubate at 60°C (for B. licheniformis) or 37°C (for B. subtilis) for 15 hours .
-
Agitation: Gentle shaking (150 rpm).
-
-
Termination: Stop reaction by heating at 95°C for 5 minutes or adding 1 mL of 1M Acetic Acid.
Downstream Processing (Purification)
-
Filtration: Pass the mixture through a 0.22
m filter to remove denatured protein. -
Anion Exchange Chromatography (AEC):
-
Resin: Dowex 1
2 (Acetate form) or equivalent strong anion exchanger. -
Loading: Load filtrate at pH 7.0. Neutral SAC and Gln will flow through or elute early.
-
Elution: Apply a linear gradient of Acetic Acid (0
2 M). -
Logic:
-Glu-SAC has two carboxyl groups (net charge -2 at neutral pH), binding tighter than substrates.
-
-
Polishing: Lyophilize active fractions and recrystallize from Ethanol/Water if necessary.
Analytical Methods (Quality Control)
HPLC Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m, 4.6 150 mm). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[6]
-
-
Gradient: Isocratic 5% B or gentle gradient 0-20% B over 15 min.
-
Detection: UV at 210 nm (peptide bond) or 254 nm (allyl group).
-
Retention:
-Glu-SAC elutes after Gln/Glu but before SAC (typically).
Mass Spectrometry Validation
Confirm identity using ESI-MS in positive mode.[1]
-
Target [M+H]
: 291.1 m/z. -
Key Fragments: 162.1 m/z (loss of glutamate moiety), 130.1 m/z (SAC fragment).
Optimization & Troubleshooting Guide
Workflow Logic
Figure 2: Decision tree for maximizing
Critical Parameter Table
| Parameter | Standard Condition | Effect of Deviation |
| pH | 9.0 | <8.0: Hydrolysis dominates (High Glutamate). >10.0: Enzyme denaturation. |
| Temperature | 60°C (BlGGT) | <50°C: Slower rate, potential contamination. >70°C: Rapid inactivation. |
| Donor (Gln) | 200 mM | Excess donor can lead to |
| Acceptor (SAC) | 200 mM | Low concentration favors hydrolysis. High concentration (>500 mM) may inhibit enzyme. |
References
-
Lin, L. L., et al. (2015).
-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis -glutamyltranspeptidase."[1] Enzyme and Microbial Technology, 75-76, 18-24. -
Suzuki, H., et al. (2004).
-glutamyltranspeptidase." Journal of Biological Chemistry, 279(36). -
Castellano, I., & Merlino, A. (2012). "
-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications." Cellular and Molecular Life Sciences, 69, 3381–3394. -
Bae, S. E., et al. (2012). "A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC."[7] LWT - Food Science and Technology, 46(2), 532-535.[2] [2][7]
Sources
- 1. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journal-jps.com [journal-jps.com]
Comprehensive Guide to the Synthesis and Purification of γ-Glutamyl-S-allylcysteine (GSAC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
γ-L-Glutamyl-S-allylcysteine (GSAC) is a key naturally occurring organosulfur dipeptide found in garlic (Allium sativum) and is the primary precursor to the bioactive compound S-allylcysteine (SAC).[1][2][3] Its intrinsic antioxidant, antiglycative, and metal-chelating properties make it a compound of significant interest for pharmaceutical and nutraceutical development.[4] This application note provides a detailed guide for the synthesis and purification of GSAC, designed for researchers in drug development and natural product chemistry. We present two primary synthesis methodologies: a biocatalytic enzymatic approach and a classical chemical peptide synthesis route. Furthermore, we provide a robust protocol for the purification of GSAC using High-Performance Liquid Chromatography (HPLC) and outline essential characterization techniques to ensure the identity and purity of the final product.
Introduction and Scientific Background
γ-Glutamyl-S-allylcysteine is a dipeptide composed of L-glutamic acid and S-allyl-L-cysteine, linked via an amide bond between the γ-carboxyl group of the glutamic acid and the amino group of the S-allyl-cysteine. This unconventional γ-linkage is a hallmark of the γ-glutamyl cycle, a critical pathway for glutathione metabolism.[5] In nature, particularly in aged garlic extract, GSAC is converted to S-allylcysteine (SAC) through the action of the enzyme γ-glutamyl transpeptidase (GGT).[1][3] The reliable synthesis of high-purity GSAC is essential for investigating its standalone biological activities and for its use as a reference standard in metabolic and pharmacokinetic studies.
This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for the successful production of research-grade GSAC.
Synthesis Strategies for GSAC
Two primary routes are viable for the synthesis of GSAC: an enzymatic approach that mimics the biological pathway and a chemical approach rooted in solid-phase or solution-phase peptide synthesis.
Enzymatic Synthesis: A Biocatalytic Approach
The enzymatic synthesis of GSAC leverages the catalytic activity of γ-glutamyl transpeptidase (GGT, EC 2.3.2.2). This enzyme facilitates the transfer of the γ-glutamyl moiety from a donor molecule, such as L-glutamine or glutathione, to an acceptor, which in this case is the precursor S-allyl-L-cysteine (SAC).[6][7][8] This method is lauded for its high specificity, mild reaction conditions, and production of the correct L-stereoisomer.
Causality Behind Experimental Choices:
-
Enzyme Source: GGT from Bacillus licheniformis (BlGGT) is a robust and effective biocatalyst for this transformation.[9]
-
γ-Glutamyl Donor: L-glutamine is an efficient and readily available γ-glutamyl donor.
-
pH and Temperature: The optimal pH of 9.0 and temperature of 60°C are chosen to maximize the catalytic activity and stability of BlGGT, leading to higher product yields.[9]
Caption: Workflow for the enzymatic synthesis of GSAC.
Protocol 2.1: Enzymatic Synthesis of GSAC
-
Preparation of Precursor (S-Allyl-L-cysteine):
-
Dissolve L-cysteine hydrochloride (1.0 eq) in 2M ammonium hydroxide (NH₄OH).
-
To this stirring solution, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Continue stirring for 20-24 hours.
-
Concentrate the reaction mixture under reduced pressure to precipitate the S-allyl-L-cysteine (SAC) product.
-
Wash the solid with cold ethanol and dry under vacuum.[10] Confirm identity via MS and NMR.
-
-
Enzymatic Reaction Setup:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 9.0.
-
Dissolve L-glutamine (200 mM final concentration) and the synthesized S-allyl-L-cysteine (200 mM final concentration) in the buffer.
-
Pre-heat the solution to 60°C in a temperature-controlled water bath.
-
Initiate the reaction by adding γ-glutamyl transpeptidase to a final concentration of 1.0 U/mL.[9]
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at 60°C for 15 hours with gentle agitation.[9]
-
Monitor the formation of GSAC periodically by taking aliquots and analyzing via HPLC or LC-MS.
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification (e.g., adding trifluoroacetic acid to pH < 4), which will precipitate the enzyme.
-
Centrifuge the mixture to remove the denatured enzyme and any particulates. The supernatant contains the crude GSAC.
-
Table 1: Optimal Conditions for Enzymatic GSAC Synthesis [9]
| Parameter | Optimal Value | Rationale |
| L-Glutamine Conc. | 200 mM | Substrate for γ-glutamyl donation |
| S-Allyl-L-cysteine Conc. | 200 mM | Acceptor substrate |
| Buffer | 50 mM Tris-HCl | Maintains optimal pH for enzyme activity |
| pH | 9.0 | Ensures maximum GGT catalytic efficiency |
| Temperature | 60 °C | Optimal temperature for BlGGT activity/stability |
| Enzyme Conc. | 1.0 U/mL | Provides sufficient catalytic rate |
| Incubation Time | 15 hours | Allows reaction to approach completion |
Chemical Synthesis: A Protecting Group Strategy
Chemical synthesis offers an alternative route that is not dependent on enzymes. This approach relies on standard peptide coupling chemistry, requiring the strategic use of protecting groups to ensure that the desired γ-amide bond is formed selectively.
Causality Behind Experimental Choices:
-
Protecting Groups: The choice of protecting groups is critical. For a standard Fmoc-based strategy, the α-amino group of glutamic acid is protected with Fmoc, the α-carboxyl group is protected as a benzyl ester (OBzl), and the amino group of SAC is protected with Boc, while its carboxyl group is protected as a methyl ester (OMe). This orthogonal scheme allows for selective deprotection and coupling.[11][12] The thiol of cysteine is already alkylated and does not require protection.[13]
-
Coupling Agent: A carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS) is used to activate the γ-carboxyl group for efficient amide bond formation while minimizing side reactions.
-
Deprotection: A multi-step deprotection is required. The final deprotection with a strong acid like trifluoroacetic acid (TFA) removes the remaining protecting groups to yield the final product.
Caption: General workflow for the chemical synthesis of GSAC.
Protocol 2.2: Chemical Synthesis of GSAC (Solution-Phase)
-
Activation of Protected Glutamic Acid:
-
Dissolve Fmoc-L-Glu-OBzl (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 4 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct and wash with DCM. The filtrate contains the activated ester.
-
-
Coupling Reaction:
-
Prepare the protected S-allyl-L-cysteine (e.g., H-SAC-OMe, prepared by deprotection of Boc-SAC-OMe).
-
Add the SAC derivative to the activated Fmoc-L-Glu(OSu)-OBzl filtrate from the previous step.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by washing with dilute acid, base, and brine, then dry over sodium sulfate and concentrate to obtain the fully protected dipeptide.
-
-
Final Deprotection:
-
Dissolve the purified, fully protected dipeptide in a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[14]
-
Stir at room temperature for 2-4 hours.
-
Precipitate the crude GSAC product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash several times with cold ether, and dry under vacuum.
-
Purification Protocol
Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, byproducts, and reagents. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is ideal for separating polar to moderately nonpolar compounds like GSAC.
-
Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of components with varying polarities.
-
Additive (TFA): 0.1% TFA is used as an ion-pairing agent. It protonates the carboxyl groups and shields residual silanols on the stationary phase, resulting in sharper peaks and improved resolution.
-
Detection Wavelength: GSAC lacks a strong chromophore, so detection at a low UV wavelength (210-220 nm) is necessary to detect the peptide backbone.[1]
Caption: Workflow for the purification and isolation of GSAC.
Protocol 3.1: Preparative RP-HPLC Purification of GSAC
-
Sample Preparation: Dissolve the crude GSAC powder in Mobile Phase A (see Table 2) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.
-
Chromatography:
-
Equilibrate the preparative HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in Table 2.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the main product peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing pure GSAC.
-
Product Isolation: Pool the pure fractions. Freeze the pooled solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.
Table 2: Representative HPLC Parameters for GSAC Purification & Analysis
| Parameter | Preparative Purification | Analytical Purity Check |
| Column | C18, 10 µm, 21.2 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min | 1.0 mL/min |
| Gradient | 5-35% B over 30 min | 5-35% B over 20 min |
| Detection | 220 nm | 220 nm |
| Injection Volume | 1-5 mL | 10-20 µL |
Characterization and Quality Control
Final validation of the synthesized product is imperative. A combination of techniques should be employed to confirm the structure and assess the purity of the isolated GSAC.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of GSAC. The expected monoisotopic mass is 290.09 Da.[15] The protonated molecule [M+H]⁺ should be observed at m/z 291.1.[9] Tandem MS (MS/MS) can provide fragmentation data to further confirm the sequence and structure.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation, confirming the presence of the allyl group, the cysteine and glutamate backbones, and the specific γ-amide linkage.
-
Analytical HPLC: An analytical HPLC run of the final lyophilized product should show a single major peak, allowing for the quantification of purity (typically >95% or >98% for research applications).
Table 3: Key Characterization Data for GSAC
| Analysis Method | Expected Result | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₅S | [15] |
| Molecular Weight | 290.34 g/mol | [15] |
| ESI-MS [M+H]⁺ | m/z ≈ 291.1 | [9] |
| Purity (by HPLC) | >95% | Standard research grade |
References
-
Liao, H. F., et al. (2015). Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase. Enzyme and Microbial Technology, 75-76, 18-24. [Link]
-
Wikipedia. (n.d.). Gamma-glutamyltransferase. [Link]
- Imai, J., et al. (1992). Method for preparing an s-allylcysteine-containing composition. U.S.
-
Imai, S., et al. (2006). Changes of S-Allylmercaptocysteine and γ-Glutamyl-S-allylmercaptocysteine Contents and Their Putative Production Mechanisms in Garlic Extract during the Aging Process. Journal of Agricultural and Food Chemistry, 54(17), 6436-6441. [Link]
-
Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. Advances in Cancer Research, 122, 103-141. [Link]
-
PubChem. (n.d.). (+)-S-Allylcysteine. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2015). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Journal of the Science of Food and Agriculture, 95(11), 2259-2265. [Link]
-
Gómez-Mejía, E., et al. (2021). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Foods, 10(9), 2085. [Link]
-
Malaphong, C., et al. (2022). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. LWT, 160, 113290. [Link]
-
Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Oxidative Medicine and Cellular Longevity, 2012, 907162. [Link]
-
PubChem. (n.d.). gamma-Glutamyl-S-allylcysteine. National Center for Biotechnology Information. [Link]
-
Suzuki, T., et al. (2015). Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin. Frontiers in Plant Science, 5, 773. [Link]
-
Sari, D. P., et al. (2022). DETERMINATION OF S-ALLYL CYSTEINE (SAC) COMPOUNDS IN SOLO BLACK GARLIC EXTRACT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Jurnal Pharmascience, 5(1). [Link]
-
Lee, E. J., et al. (2014). Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. Food Science and Biotechnology, 23, 1813-1818. [Link]
-
Isied, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9635-9683. [Link]
- Yeh, Y. L., et al. (2009). Method Of Synthesizing S-Allyl-Cysteine Analogues And Their Therapeutic Application In Treating Myocardial Infarction. U.S.
-
Fukuyama, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17441. [Link]
-
Ojeda-Porras, A., et al. (2019). Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. Molecules, 24(18), 3349. [Link]
-
Zhang, H., et al. (2005). Gamma-glutamyl transpeptidase in glutathione biosynthesis. Methods in Enzymology, 401, 468-483. [Link]
-
Zhang, Y., et al. (2015). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). ResearchGate. [Link]
-
Fukuyama, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. ResearchGate. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
Sources
- 1. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
- 14. biotage.com [biotage.com]
- 15. gamma-Glutamyl-S-allylcysteine | C11H18N2O5S | CID 11346811 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC methods for quantification of gamma-Glutamyl-S-allylcysteine
Application Note: Quantitative Analysis of -Glutamyl-S-allylcysteine ( -GSAC) in Allium Matrices
Executive Summary & Chemical Context[1][2][3][4]
The Analytical Challenge
Quantifying
-
Enzymatic Instability: Upon crushing fresh garlic, the enzyme
-glutamyl transpeptidase ( -GTP) rapidly hydrolyzes -GSAC into SAC. Standard extraction protocols for SAC will artificially deflate -GSAC values. -
Lack of Chromophore: The molecule lacks a conjugated
-system, making UV detection at standard wavelengths (254 nm) impossible. Detection must occur at low-UV (210 nm) or via Mass Spectrometry. -
Polarity: As a zwitterionic dipeptide,
-GSAC is highly polar, leading to poor retention on standard C18 columns and potential co-elution with the solvent front.
Sample Preparation: The Critical Control Point
Objective: Extract
Protocol A: Enzyme Inactivation Extraction (For Fresh Garlic)
Use this for raw bulbs to determine "Potential SAC" or native
-
Flash Inhibition: Weigh 2.0 g of garlic cloves.
-
Microwave/Heat Shock: Immediately microwave for 30 seconds (800W) or submerge in boiling water for 3 minutes before crushing. This denatures
-GTP. -
Homogenization: Transfer cloves to a centrifuge tube containing 20 mL of Extraction Solvent (50% Methanol / 0.1% Formic Acid) .
-
Rationale: Methanol precipitates remaining proteins; Formic acid stabilizes the peptide.
-
-
Disruption: Homogenize at high speed (e.g., Ultra-Turrax) for 2 minutes.
-
Clarification: Centrifuge at 10,000
g for 15 minutes at 4°C. -
Filtration: Filter supernatant through a 0.22
m PTFE filter into an HPLC vial.
Protocol B: Matrix Extraction (For Black Garlic/Extracts)
Since
-
Solubilization: Dissolve 1.0 g of extract paste in 50 mL of Ultrapure Water.
-
Sonication: Sonicate for 20 minutes at ambient temperature.
-
Filtration: Filter through 0.45
m PVDF filter. -
Dilution: Dilute 1:10 with Mobile Phase A prior to injection to match solvent strength.
Method A: LC-MS/MS (The Bioanalytical Gold Standard)
Target Audience: PK Studies, Trace Analysis, Complex Matrices. Principle: Electrospray Ionization (ESI) in Positive mode using Multiple Reaction Monitoring (MRM).
Chromatographic Conditions
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8
m) or Phenomenex Kinetex F5.-
Why T3? Standard C18 fails to retain polar peptides. The T3 bonding technology allows 100% aqueous loading, essential for retaining
-GSAC.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 1 | Loading (High aqueous for retention) |
| 1.0 | 1 | Hold |
| 6.0 | 30 | Elution of |
| 6.1 | 95 | Wash |
| 8.0 | 95 | Wash |
| 8.1 | 1 | Re-equilibration |
| 11.0 | 1 | End |
MS/MS Parameters (MRM)
-
Ionization: ESI Positive (+)
-
Precursor Ion (
): m/z 291.1 -
Quantifier Transition: 291.1
162.1 (Loss of -glutamyl moiety; detection of SAC fragment). -
Qualifier Transition: 291.1
145.0 (Further loss of NH from SAC core). -
Dwell Time: 50 ms.
Method B: HPLC-UV (The QC Routine Method)
Target Audience: Manufacturing QC, Raw Material Grading. Limitation: Lower sensitivity; requires strict baseline subtraction.
Chromatographic Conditions
-
System: HPLC with DAD/VWD.
-
Detection: 210 nm (Absorbance of the peptide bond and sulfur).
-
Note: Do not use 254 nm;
-GSAC is invisible there.
-
-
Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5
m).-
Why SB-Aq? Like the T3, this column prevents "phase collapse" in highly aqueous mobile phases required to retain the analyte.
-
-
Mobile Phase: Isocratic elution recommended for baseline stability at 210 nm.
-
Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 2.8 adjusted with Phosphoric Acid).
-
Ratio: 98% Buffer / 2% Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Retention Time: Expect elution ~4.5 - 6.0 min depending on dead volume.
Visualization of Workflows
Workflow 1: Sample Preparation Logic
Caption: Decision tree for extraction ensuring enzyme inactivation in fresh samples to prevent false negatives.
Workflow 2: MS Fragmentation Logic
Caption: Mechanistic fragmentation pathway for MRM transition selection in LC-MS/MS.
Validation & Troubleshooting
Summary of Performance Metrics
| Parameter | Method A (LC-MS/MS) | Method B (HPLC-UV) |
| LOD | 5 ng/mL | 0.5 |
| Linearity ( | > 0.999 | > 0.995 |
| Precision (RSD) | < 3.0% | < 5.0% |
| Specificity | High (Mass discrimination) | Moderate (Matrix interferences common) |
Troubleshooting Guide
Issue 1: Peak Splitting or Broadening
-
Cause: pH mismatch between sample and mobile phase.
-GSAC is zwitterionic. -
Fix: Ensure the sample diluent matches the starting mobile phase (e.g., 0.1% Formic Acid). Do not dissolve in 100% MeOH.
Issue 2: Retention Time Shift
-
Cause: "Phase Collapse" (Dewetting) of C18 column in 100% aqueous buffer.
-
Fix: Switch to a "High Aqueous" compatible column (e.g., T3, Aq, or Polar-C18). Standard C18 columns cannot handle the 1-2% organic start required to retain this polar molecule.
Issue 3: Low Recovery in Fresh Garlic
-
Cause: Enzymatic conversion to SAC during prep.
-
Fix: Review the "Heat Shock" step. If the garlic is crushed before heating,
-GTP acts within seconds. Heat first, then crush.
References
-
Ichikawa, M., et al. (2006). "Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection." Journal of Agricultural and Food Chemistry.
-
Amagase, H. (2006). "Clarifying the Real Bioactive Constituents of Garlic." The Journal of Nutrition.
-
Bae, S. E., et al. (2012).[1] "A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC." LWT - Food Science and Technology.[1][2] [1][2]
-
Hornick, A., et al. (2024). "LC-MS/MS transitions for detection of carboxymethyl thiols and disulfides." ResearchGate Protocol Repository.
Protocol for in vitro antioxidant assays of gamma-Glutamyl-S-allylcysteine
Application Note: High-Fidelity Assessment of -Glutamyl-S-allylcysteine ( -GSAC) Antioxidant Potential
Executive Summary & Mechanism of Action
-Glutamyl-S-allylcysteine (Its antioxidant efficacy operates via a Dual-Phase Mechanism :
-
Direct Scavenging (Chemical): The sulfur moiety provides direct reducing power against reactive oxygen species (ROS), particularly hydroxyl radicals (
OH) and peroxynitrite (ONOO ). -
Indirect Activation (Biological):
-GSAC acts as a prodrug and signaling modulator. It disrupts the Keap1-Nrf2 interaction, facilitating Nrf2 nuclear translocation and the subsequent upregulation of Phase II antioxidant enzymes (HO-1, NQO1, GCL).[2][[“]]
Critical Consideration: Standard colorimetric assays (like DPPH) often underestimate the potency of sulfur-containing peptides due to steric hindrance and slow reaction kinetics. This guide prioritizes ABTS and ORAC for chemical screening, followed by Cell-Based Nrf2 Validation for biological relevance.
Compound Handling & Preparation
Standardizing the stock solution is the single most critical step to ensure reproducibility.
-
Compound:
-Glutamyl-S-allylcysteine (CAS: 91216-95-4)[4] -
Molecular Weight: ~290.34 g/mol
-
Solubility: Water-soluble (up to ~25 mg/mL).
-
Stability: pH-sensitive. Stable in neutral buffers; degrades in highly alkaline conditions.
Preparation Protocol
-
Stock Solution (50 mM): Dissolve 14.5 mg of
-GSAC in 1.0 mL of sterile PBS (pH 7.4).-
Troubleshooting: If crystals persist, sonicate at 40 kHz for 30 seconds at room temperature. Do not heat above 40°C to prevent peptide bond hydrolysis.
-
-
Filtration: Sterilize via a 0.22 µm PVDF syringe filter.
-
Storage: Aliquot into dark, air-tight vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.
Tier 1: Cell-Free Chemical Assays
Objective: Establish baseline radical scavenging capacity before moving to expensive cell models.
A. ABTS Radical Cation Decolorization Assay (Preferred)
Why ABTS over DPPH? ABTS generates a radical cation soluble in aqueous buffers, matching the hydrophilicity of
Protocol:
-
Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in the dark at RT for 12–16 hours to generate ABTS
. -
Dilution: Dilute the ABTS
solution with PBS (pH 7.4) until absorbance at 734 nm is . -
Assay:
-
Add 20 µL of
-GSAC (Range: 10 – 500 µM) to 180 µL of diluted ABTS in a 96-well clear plate. -
Control: Use Trolox (10 – 500 µM) as the standard.
-
Blank: PBS only.
-
-
Measurement: Incubate 6 minutes in dark. Read Absorbance at 734 nm .
-
Calculation: Calculate % Inhibition relative to solvent blank.
B. Oxygen Radical Absorbance Capacity (ORAC)
Why ORAC? It measures Hydrogen Atom Transfer (HAT), which mimics the physiological neutralization of peroxyl radicals by thiols.
Protocol:
-
Reagents: Fluorescein (probe) and AAPH (peroxyl generator).
-
Setup:
-
Mix 25 µL
-GSAC (various concentrations) + 150 µL Fluorescein (10 nM) in a black 96-well plate. -
Incubate 30 min at 37°C.
-
-
Initiation: Add 25 µL AAPH (240 mM).
-
Kinetics: Measure Fluorescence (Ex 485 nm / Em 520 nm) every minute for 90 minutes.
-
Analysis: Calculate the Area Under the Curve (AUC). Net AUC = AUC
- AUC .
Tier 2: Cell-Based Mechanistic Validation (The "Gold Standard")
Objective: Prove that
Experimental Workflow Diagram
Caption: Sequential workflow for validating
Protocol A: Intracellular ROS Scavenging (DCFH-DA Assay)
Cell Model: HepG2 (Human liver cancer cells) or RAW 264.7 (Macrophages). Rationale: HepG2 is highly metabolic and rich in antioxidant enzymes, making it ideal for Nrf2 studies.
-
Seeding: Plate HepG2 cells (
cells/well) in a 24-well plate. Adhere overnight. -
Pre-treatment: Treat cells with
-GSAC (0, 50, 100, 200 µM) for 24 hours .-
Note: 24h is required for transcriptional activation of antioxidant enzymes.
-
-
Stress Induction: Wash cells, then add 500 µM H
O for 1 hour. -
Staining: Wash with PBS. Add 10 µM DCFH-DA (in serum-free media) for 30 min at 37°C in the dark.
-
Detection:
-
Qualitative: Fluorescence Microscopy (FITC filter).
-
Quantitative: Flow Cytometry (Ex 485 / Em 535).
-
Expected Result:
-GSAC should dose-dependently shift the fluorescence peak to the left (lower ROS) compared to the H O -only control.
-
Protocol B: Nrf2 Nuclear Translocation (Western Blot)
This is the definitive proof of mechanism.
-
Treatment: Treat HepG2 cells with
-GSAC (100–200 µM) for 3 to 6 hours .-
Timing: Translocation is an early event; 24h is too late (Nrf2 may recycle).
-
-
Fractionation: Use a Nuclear/Cytosol Extraction Kit to separate fractions.
-
Critical Control: Verify purity using Lamin B1 (Nuclear marker) and GAPDH or
-actin (Cytosolic marker).
-
-
Blotting Targets:
-
Nrf2: Expect increase in Nuclear fraction.
-
Keap1: Expect decrease or dissociation in Cytosol.
-
HO-1 / NQO1: (Downstream targets) Measure in whole cell lysate after 12–24h treatment.
-
Mechanistic Pathway Visualization
The following diagram illustrates the specific molecular interaction where
Caption:
Data Summary & Interpretation
When analyzing your data, organize results into the following matrix to validate the compound's profile.
| Assay Type | Metric | Expected Trend for | Interpretation |
| ABTS | IC | Low µM range | Indicates direct electron transfer capability. |
| ORAC | Trolox Equivalents | High TE value | Confirms hydrogen atom transfer (relevant for peptide thiols). |
| DCFH-DA | Fluorescence Intensity | Dose-dependent decrease | Validates ROS scavenging inside living cells. |
| Western Blot | Nrf2 (Nuclear) | >2-fold increase vs Control | Confirms activation of the endogenous antioxidant response. |
References
-
Amagase, H. (2006).[5] Clarifying the real bioactive constituents of garlic. The Journal of Nutrition, 136(3), 716S-725S.
-
Colín-González, A. L., et al. (2012).[2] The antioxidant mechanisms underlying the aged garlic extract- and S-allylcysteine-induced protection.[1][2][[“]] Oxidative Medicine and Cellular Longevity, 2012, 907162.[2]
-
Li, Y., et al. (2012).[[“]] Mechanism of chemical activation of Nrf2.[[“]][[“]] PLoS ONE, 7(4), e35122.
-
Gottardi, D., et al. (2019). Antioxidant Characterization of Black Garlic by ABTS, DPPH, and ORAC Assays. Antioxidants, 8(3), 62. [7]
-
Huang, C. H., et al. (2013). Antioxidant properties of gamma-glutamyl-S-allylcysteine and its effect on antiglycation.[4][7] Journal of Functional Foods, 5(1), 196-204.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifestylematrix.com [lifestylematrix.com]
- 3. consensus.app [consensus.app]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Decreased glycation and structural protection properties of γ-glutamyl-S-allyl-cysteine peptide isolated from fresh garlic scales (Allium sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of γ-Glutamyl-S-allylcysteine in Animal Models
Introduction: The Scientific Imperative for Understanding γ-Glutamyl-S-allylcysteine Pharmacokinetics
γ-Glutamyl-S-allylcysteine (GGSAC) is a prominent, naturally occurring organosulfur compound found in fresh garlic (Allium sativum)[1][2]. While it possesses intrinsic bioactivity, including antiglycative and antioxidant properties, its primary significance in pharmacology lies in its role as a stable precursor to the more extensively studied bioactive molecule, S-allylcysteine (SAC)[3][4][5]. The enzymatic conversion of GGSAC to SAC is a critical activation step that dictates the bioavailability and subsequent systemic exposure to SAC. Therefore, a thorough understanding of the pharmacokinetics of GGSAC is paramount for the development of garlic-based therapeutics and for accurately interpreting the pharmacological effects of garlic consumption.
This guide provides a comprehensive overview of the principles and detailed protocols for conducting pharmacokinetic studies of GGSAC in preclinical animal models. We will delve into the rationale behind model selection, experimental design, bioanalytical methodologies, and data interpretation, offering a field-proven framework for researchers in drug metabolism and natural product development.
The Metabolic Journey: From GGSAC to Bioactive Metabolites
The pharmacokinetic profile of GGSAC is intrinsically linked to its metabolic fate. Upon administration, GGSAC is not extensively absorbed in its intact form. Instead, it undergoes a crucial enzymatic conversion catalyzed by γ-glutamyl transpeptidase (γ-GTP), an enzyme located on the cell surface, which cleaves the γ-glutamyl moiety to release S-allylcysteine (SAC)[3][6]. SAC is then readily absorbed and becomes the primary circulating compound responsible for many of the observed pharmacological effects.
Once absorbed, SAC undergoes further metabolism, primarily through N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC) and to a lesser extent, S-oxidation to form S-allyl-L-cysteine sulfoxide (alliin)[7][8][9]. These metabolites are then predominantly excreted in the urine. The interplay between these metabolic pathways dictates the systemic exposure and clearance of SAC.
Caption: Metabolic pathway of γ-Glutamyl-S-allylcysteine (GGSAC).
PART 1: Animal Model Selection and Rationale
The choice of animal model is a critical determinant of the translational relevance of pharmacokinetic data. For GGSAC and its metabolite SAC, rodents, particularly rats, are the most commonly used and well-validated models.
Recommended Animal Models
-
Sprague-Dawley or Wistar Rats: These outbred strains are the workhorses of pharmacokinetic studies due to their well-characterized physiology, moderate size (allowing for serial blood sampling), and extensive historical control data. Numerous studies on the pharmacokinetics of SAC have utilized these strains, providing a robust dataset for comparison[9][10][11].
-
C57BL/6 Mice: Mice can be used when compound availability is limited or when transgenic models are required. However, their small size makes serial blood sampling challenging, often necessitating composite data from multiple animals at each time point.
Justification for Model Selection
The primary justification for using rodent models is the established similarity in the metabolic pathways of organosulfur compounds to humans, particularly the key roles of N-acetylation and S-oxidation[8][12]. While species differences in enzyme kinetics exist—for instance, the half-life of SAC is significantly longer in dogs than in rats due to differences in N-acetylation and deacetylation activities—the rat model provides a reliable and cost-effective system for initial pharmacokinetic screening and bioavailability assessment[13][14].
| Parameter | Rat (Sprague-Dawley) | Mouse (C57BL/6) | Dog (Beagle) | Justification for GGSAC Studies |
| Body Weight | 250-350 g | 20-30 g | 8-12 kg | Rats offer a balance of manageable size and sufficient blood volume for serial sampling. |
| Blood Volume | ~6-8 mL / 100g | ~7-8 mL / 100g | ~8-9 mL / 100g | Adequate for collecting multiple small samples without compromising animal welfare. |
| Metabolism of SAC | High N-acetylation | High N-acetylation | Low N-acetylation, high deacetylation | Rat metabolism is well-characterized for SAC, providing a strong comparative baseline. |
| Handling | Relatively easy | Easy | Requires more specialized handling | Rodents are well-suited for high-throughput screening. |
| Cost | Low | Low | High | Cost-effective for initial pharmacokinetic profiling. |
PART 2: Experimental Design and Protocols
A robust experimental design is crucial for generating high-quality pharmacokinetic data. The following protocols provide a detailed framework for a typical study in rats.
Test Substance Formulation and Administration
Objective: To prepare a stable and homogenous formulation of GGSAC for oral and intravenous administration.
Protocol:
-
Vehicle Selection: GGSAC is soluble in aqueous solutions. Phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a suitable vehicle[1].
-
Formulation for Oral Administration (PO):
-
Weigh the required amount of GGSAC.
-
Dissolve in PBS to the desired final concentration (e.g., 10 mg/mL).
-
Use sonication or gentle warming (if necessary) to aid dissolution, ensuring the compound remains stable[1].
-
Prepare the formulation fresh on the day of dosing.
-
-
Formulation for Intravenous Administration (IV):
-
Follow the same procedure as for oral administration.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial before administration.
-
-
Dose Selection: The dose will depend on the specific study objectives. Based on related compounds, a dose of 5-10 mg/kg for rats is a reasonable starting point[8][9].
Animal Preparation and Dosing Protocol
Objective: To ensure accurate dosing and minimize physiological variability.
Protocol:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing to reduce variability in gastrointestinal absorption. Ensure free access to water.
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., PO administration, IV administration). A typical group size is 3-5 animals per time point or for a full profile via serial sampling.
-
Oral Dosing (PO):
-
Administer the GGSAC formulation accurately using a gavage needle. The volume should typically be 5-10 mL/kg.
-
-
Intravenous Dosing (IV):
-
Administer the sterile GGSAC formulation via the lateral tail vein. The injection volume should be low (e.g., 1-2 mL/kg) and administered slowly.
-
Blood Sample Collection Protocol
Objective: To collect serial blood samples at appropriate time points to characterize the plasma concentration-time profile of GGSAC and SAC.
Protocol:
-
Time Points:
-
IV Administration: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collection Procedure (Rat Tail Vein):
-
Place the rat in a restraining device.
-
Warm the tail with a heat lamp to dilate the vein.
-
Puncture the lateral tail vein with a 25-27 gauge needle.
-
Collect approximately 100-150 µL of blood into a tube containing an anticoagulant (e.g., K2-EDTA).
-
Gently mix the blood with the anticoagulant.
-
Apply gentle pressure to the puncture site to stop bleeding.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a clean, labeled microcentrifuge tube.
-
Immediately store the plasma samples at -80°C until bioanalysis.
-
Caption: Experimental workflow for a pharmacokinetic study.
PART 3: Bioanalytical Methodology
The simultaneous and accurate quantification of both the parent compound (GGSAC) and its primary active metabolite (SAC) is essential. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity[9][15].
Sample Preparation: Protein Precipitation
Objective: To remove proteins from the plasma samples that can interfere with the analysis and damage the UHPLC column.
Protocol:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of ice-cold acetonitrile containing an appropriate internal standard to 50 µL of plasma.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Conditions (Illustrative)
Objective: To achieve chromatographic separation of GGSAC and SAC and their sensitive detection by mass spectrometry.
| Parameter | Illustrative Condition | Rationale |
| UHPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar compounds like amino acid derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analytes. |
| Gradient Elution | Start at low %B, ramp up to elute analytes, then re-equilibrate | Allows for the separation of compounds with different polarities. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar, ionizable compounds. Positive mode provides good sensitivity for these analytes. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. |
PART 4: Pharmacokinetic Data Analysis
Following the quantification of GGSAC and SAC in plasma at each time point, the concentration-time data are subjected to non-compartmental analysis to determine key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |
| Tmax | Time to reach Cmax | Reflects the rate of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total systemic exposure to the drug over the measured time interval. |
| AUC (0-inf) | Area under the plasma concentration-time curve extrapolated to infinity | Represents the total systemic exposure after a single dose. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half | Indicates the rate of elimination of the compound. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Measures the efficiency of drug elimination from the body. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body | Relates the plasma concentration to the total amount of drug in the body. |
| F (%) (Bioavailability) | The fraction of the administered dose that reaches systemic circulation | A critical parameter for oral drug candidates. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |
Data Interpretation
The pharmacokinetic profiles of both GGSAC and SAC must be analyzed. It is expected that after oral administration of GGSAC, the plasma concentrations of GGSAC itself will be low and transient, while the concentrations of SAC will be significantly higher and will define the systemic exposure to the active moiety. The high bioavailability reported for SAC in rats (over 90%) suggests that once GGSAC is converted to SAC in the gut or liver, SAC is very efficiently absorbed[8][9].
References
-
Amano, H., et al. (2015). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-L-Cysteine in Rats and Dogs. Drug Metabolism and Disposition, 43(9), 1375-1383. [Link]
-
ResearchGate. (n.d.). Metabolism, Excretion, and Pharmacokinetics of S-Allyl-L-Cysteine in Rats and Dogs | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and Tissue Distribution of S-allylcysteine in Rats. Retrieved from [Link]
-
Amano, H., et al. (2015). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition, 43(9), 1375-1383. [Link]
-
Spandidos Publications. (2020). Pharmacokinetics of sulfur-containing compounds in aged garlic extract. [Link]
-
Park, H. M., et al. (2017). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. Journal of Medicinal Food, 20(4), 366-372. [Link]
-
Chen, S., et al. (2021). Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health. International Journal of Molecular Sciences, 22(23), 12829. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Study of Allixin, a Phytoalexin Produced by Garlic. Retrieved from [Link]
-
ResearchGate. (n.d.). S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities. Retrieved from [Link]
-
ResearchGate. (n.d.). During the process of aging γ-glutamyl-S-allylcysteine is converted to S-allylcysteine (SAC) by a γ-glutamyltransferase. Retrieved from [Link]
-
Ushijima, M., et al. (2019). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide. Experimental and Therapeutic Medicine, 19(2), 1532-1538. [Link]
-
MDPI. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. Molecules, 28(15), 5736. [Link]
-
Shang, A., et al. (2020). Chemical Constituents and Pharmacological Activities of Garlic (Allium sativum L.): A Review. Molecules, 25(6), 1435. [Link]
-
ResearchGate. (n.d.). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. Retrieved from [Link]
-
Kodera, Y., et al. (2020). Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review). Experimental and Therapeutic Medicine, 20(4), 3046-3055. [Link]
-
Hsieh, C. L., et al. (2014). Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase. Journal of Agricultural and Food Chemistry, 62(39), 9540-9546. [Link]
-
ResearchGate. (n.d.). Drug Metabolism and Pharmacokinetics of Organosulfur Compounds from Garlic. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study | MDPI [mdpi.com]
Troubleshooting & Optimization
Improving the yield of enzymatic gamma-Glutamyl-S-allylcysteine synthesis
Technical Support Center: Enzymatic Synthesis of -Glutamyl-S-allylcysteine (γ-GSAC)
Role: Senior Application Scientist
Subject: Yield Optimization & Troubleshooting Guide
System:
Introduction: The Yield Paradox
Welcome to the technical support center for organosulfur synthesis. If you are accessing this guide, you are likely encountering the "20% Wall"—a common frustration where the yield of
As researchers, we often treat enzymes as simple "turnkey" catalysts. However,
-
Transpeptidation (Synthesis): Transferring the
-glutamyl moiety to S-allylcysteine (SAC).[1] -
Hydrolysis (Degradation): Transferring the
-glutamyl moiety to Water.[2][3]
To improve your yield, you must stop treating this as a standard reaction and start treating it as a kinetic competition system . This guide is structured to help you manipulate the reaction environment to favor the amine acceptor (SAC) over the universal solvent (Water).
Module 1: Upstream Reaction Optimization
Q: Why is my yield stuck between 15-20% despite extending the reaction time?
A: You are fighting thermodynamic equilibrium, not reaction rate.
Extending reaction time in GGT systems often decreases yield because the product (
-
The Mechanism: GGT operates via a "Ping-Pong Bi-Bi" mechanism. It first binds the donor (Glutamine), releasing ammonia to form an acyl-enzyme intermediate. This intermediate then waits for a nucleophile. If water hits it first, you get Glutamate (waste). If SAC hits it first, you get
-GSAC (product). -
The Fix: You must increase the probability of the enzyme colliding with SAC instead of water.
-
Action: Increase substrate concentration. Do not run this reaction at dilute millimolar levels.
-
Target: Aim for 200 mM to 500 mM for both Glutamine and SAC. High molecular crowding reduces water activity (
) relative to substrate availability.
-
Q: What is the optimal pH? I am running at pH 7.4 (physiological) but seeing high Glutamate formation.
A: Physiological pH favors hydrolysis. You need to shift to Alkaline. GGT enzymes, particularly from Bacillus species, exhibit a "pH shift" behavior.
-
Acidic/Neutral (pH 6-7): The enzyme active site favors water as the acceptor (Hydrolysis).
-
Alkaline (pH 9.0-10.0): The deprotonation of the acceptor amine group on SAC makes it a stronger nucleophile, favoring Transpeptidation.
-
Protocol Adjustment: Buffer your reaction to pH 9.0 - 9.5 using Tris-HCl or Carbonate-Bicarbonate. This single change can double the transpeptidation/hydrolysis (T/H) ratio.
Q: Should I use Glutamine or Glutathione as the donor?
A: L-Glutamine is the superior donor for industrial synthesis. While Glutathione (GSH) is the physiological donor, it is expensive and produces cysteinyl-glycine as a byproduct, which complicates purification.
-
Recommendation: Use L-Glutamine .
-
Benefit: The byproduct is Ammonia (
), which is volatile and leaves the system, driving the equilibrium forward (Le Chatelier’s principle).
Module 2: Enzyme Selection & Engineering
Q: Which GGT source should I use?
A: Avoid mammalian GGTs; prioritize bacterial sources. Mammalian (e.g., Porcine, Equine) GGTs are heavily glycosylated and prone to instability at the high pH required for synthesis.
-
Gold Standard: Recombinant Bacillus licheniformis GGT (BlGGT) or Bacillus amyloliquefaciens .
-
Reasoning: These enzymes are thermostable (active up to 60°C) and salt-tolerant. Higher temperature (50-60°C) improves the solubility of high-concentration substrates, further favoring the T/H ratio.
Q: Can I immobilize the enzyme to improve yield?
A: Immobilization improves process economics (reuse), not necessarily single-batch yield. Immobilization (e.g., on Eupergit C or Ni-NTA beads) stabilizes the enzyme against the high pH/Temp conditions.
-
Troubleshooting: If immobilized yield drops significantly below free enzyme yield, you likely have pore diffusion limitations . The bulky
-GSAC product might be struggling to diffuse out of the bead. -
Fix: Use a carrier with a larger pore size (>50 nm) or surface-binding immobilization tags (e.g., His-tag on magnetic particles).
Module 3: Visualization of the Kinetic Pathway
The following diagram illustrates the critical competition between the desired synthesis and the wasteful hydrolysis pathway.
Caption: The "Ping-Pong Bi-Bi" mechanism of GGT. Path B (Green) is the target. Path A (Red) is the competitor. High pH and high [SAC] drive the reaction toward Path B.
Module 4: Standard Operating Procedure (SOP)
This protocol is validated for Bacillus licheniformis GGT.
Reagents
-
Enzyme: Recombinant BlGGT (approx. 1.0 U/mL final activity).
-
Donor: L-Glutamine (200 mM).
-
Acceptor: S-allyl-L-cysteine (200 mM).[4]
-
Buffer: 50 mM Tris-HCl, pH 9.0.
Step-by-Step Protocol
-
Preparation: Dissolve L-Glutamine and SAC in the Tris-HCl buffer. Ensure complete dissolution. If necessary, warm slightly to 40°C.
-
pH Check: Verify pH is exactly 9.0. The addition of amino acids may shift the pH; adjust with NaOH if necessary.
-
Initiation: Add BlGGT enzyme to the mixture.
-
Incubation: Incubate at 60°C for 15 hours .
-
Why 60°C? BlGGT is thermostable, and heat improves kinetic energy for the transpeptidation.
-
-
Termination: Stop reaction by boiling (10 min) or adding acetic acid (if moving to purification).
-
Yield Check: Analyze via HPLC. Expect ~20% molar conversion (approx. 40-50 mM product).
Module 5: Downstream Processing (Purification)
Q: How do I separate -GSAC from the unreacted Glutamine and Glutamate?
A: Anion Exchange Chromatography is the method of choice. The species in your pot have different charges at neutral pH:
-
L-Glutamine / SAC: Zwitterionic (Net charge ~0).
-
L-Glutamate: Net Negative (-1).
- -GSAC: Net Negative (-1 to -2), but more hydrophobic than Glutamate.
Purification Workflow:
-
Load: Apply reaction mixture to a strong anion exchange column (e.g., Dowex 1x8 or Q-Sepharose) at pH 7.0.
-
Flow-through: Unreacted Glutamine and SAC will pass through (or bind very weakly).
-
Elution: Apply a linear gradient of Formic Acid or NaCl.
-
Order: Glutamate usually elutes first, followed by
-GSAC due to the latter's slightly higher affinity and hydrophobic interaction with the matrix.
-
-
Polishing: Desalt using Size Exclusion (Sephadex G-10) or crystallize from ethanol/water.
Summary of Troubleshooting Data
| Parameter | Symptom | Root Cause | Corrective Action |
| pH | High Glutamate, Low | pH too low (< 8.0) | Adjust to pH 9.0 - 9.5 to deprotonate SAC amine. |
| Substrate | Low Yield (< 5%) | Low Concentration (< 50mM) | Increase Gln and SAC to >200 mM to outcompete water. |
| Temperature | Substrate precipitation | Temp too low | Increase to 50-60°C (requires thermostable GGT). |
| Time | Yield decreases after peak | Product Hydrolysis | Stop reaction at 12-15 hours; do not run >24h. |
| Enzyme | Rapid loss of activity | Enzyme denaturation | Switch to B. licheniformis or B. amyloliquefaciens GGT. |
References
-
Lin, L. L., et al. (2015). Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase.[4] Enzyme and Microbial Technology.
-
Minami, H., et al. (2003). Microbial production of γ-glutamylvalylglycine, a flavor-enhancing peptide, using γ-glutamyltranspeptidase from Bacillus subtilis. Bioscience, Biotechnology, and Biochemistry.
-
Tate, S. S., & Meister, A. (1981). γ-Glutamyl transpeptidase: catalytic, structural and functional aspects. Molecular and Cellular Biochemistry.
-
Zhang, H., et al. (2021). Effects of pH and NaCl on hydrolysis and transpeptidation activities of a salt-tolerant γ-glutamyltranspeptidase from Bacillus amyloliquefaciens.[5] Food Science and Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 3. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]
- 4. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pH and NaCl on hydrolysis and transpeptidation activities of a salt-tolerant γ-glutamyltranspeptidase from Bacillus amyloliquefaciens S0904 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming stability issues of gamma-Glutamyl-S-allylcysteine in solution
Technical Support Center: -Glutamyl-S-allylcysteine (γ-GSAC) Stability
Status: Operational Ticket ID: GSAC-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction: The Stability Paradox
Welcome to the
Quick Diagnostic: Which Instability Are You Facing?
Use this decision matrix to identify your root cause before applying a fix.
Figure 1: Diagnostic decision tree for identifying the source of γ-GSAC degradation.
Module 1: Overcoming Enzymatic Instability (Biological Matrices)
The Issue: In garlic extracts or biological tissues,
The Fix: You must irreversibly inactivate
Protocol A: Thermal Inactivation (The "Blanching" Method)
Best for: Plant extraction workflows.
-
Pre-treatment: Do not crush garlic/tissue before heating. Crushing releases the enzyme from the vacuole.
-
Heat Shock: Submerge whole cloves/tissue in water at >80°C for 5-10 minutes .
-
Validation: Monitor the ratio of
-GSAC to SAC. A stable ratio over 24h indicates successful enzyme inactivation.
Protocol B: Chemical Inhibition (The "Cold" Method)
Best for: Plasma or delicate tissue samples where heat is destructive.
-
Acidification: Extract in 0.1 M Formic Acid or Perchloric Acid (PCA) .
-
Solvent Precipitation: Use ice-cold Methanol/Acetonitrile (80:20 v/v).
-
Note: Organic solvents alone may not fully stop GGT; acidification is recommended for total arrest.
-
Module 2: Overcoming Chemical Instability (Pure Solutions)
The Issue: Even without enzymes, the sulfur atom in
The Fix: Control pH, Temperature, and Dissolved Oxygen.
Critical Stability Parameters
| Parameter | Optimal Range | Danger Zone | Mechanistic Risk |
| pH | 6.0 – 7.5 | < 3.0 or > 9.0 | Acid: Cyclization to Pyroglutamic acid.Base: Hydrolysis of peptide bond. |
| Temperature | -80°C (Storage) 4°C (Working) | > 40°C | Thermal degradation to SAC; Intramolecular dehydration. |
| Solvent | Water, PBS | DMSO (Avoid) | DMSO acts as an oxidant, accelerating sulfoxide formation. |
| Atmosphere | Nitrogen/Argon | Ambient Air | S-oxidation of the thioether group. |
Protocol C: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock stable for >3 months.
-
Solvent Choice: Use degassed Milli-Q water or 10 mM Ammonium Acetate (pH 6.5).
-
Why Degassed? Removes dissolved oxygen to prevent S-oxidation.
-
-
Dissolution:
-
Weigh
-GSAC powder. -
Add solvent. Vortex briefly.
-
Crucial Step: If sonication is needed, keep the bath below 25°C (use ice). Heat generated by sonication accelerates degradation.
-
-
Aliquot & Freeze:
-
Divide into single-use aliquots (e.g., 100 µL).
-
Do not store at -20°C if possible; -80°C is required for long-term stability (6+ months).
-
Avoid Freeze-Thaw: Each cycle introduces oxygen and mechanical stress.
-
Module 3: Analytical Validation (FAQ)
Q: I see a split peak in my HPLC. Is this degradation?
A: Possibly, but check your stereochemistry.
-
Check: Run a high-resolution MS.
-
-GSAC:
~291 (M+H). -
Sulfoxide:
~307 (M+H, +16 Da shift).
-
-GSAC:
Q: Why can't I use UV detection at 254 nm?
A:
-
Solution: Use 210 nm (peptide bond) or 205 nm .
-
Better Solution: Derivatization (e.g., Dansyl Chloride, OPA) or LC-MS/MS (MRM mode) is required for reliable quantification in complex matrices.
Q: Can I use DMSO to dissolve my peptide?
A: NO. DMSO is a mild oxidizing agent. It will slowly convert the thioether in
Visualizing the Degradation Pathways
Understanding the chemistry allows you to predict impurities.
Figure 2: Chemical and enzymatic degradation pathways of
References
-
Amagase, H. (2006). Clarifying the Real Bioactive Constituents of Garlic. The Journal of Nutrition, 136(3), 716S–725S. Link
-
Ichikawa, M., et al. (2006).
-Glutamyl-S-allylcysteine in Garlic. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540. Link -
Bae, S. E., et al. (2012).[5][6] A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. LWT - Food Science and Technology, 46(2), 532-535.[7] Link[5][7]
-
Li, J., et al. (2015).
-L-glutamyl-S-allyl-L-cysteine by Bacillus licheniformis -glutamyltranspeptidase.[8] Enzyme and Microbial Technology, 75-76, 18-24.[8] Link[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Putative Transformation Mechanism of γ-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal-jps.com [journal-jps.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC separation of gamma-Glutamyl-S-allylcysteine from isomers
Technical Support Center: HPLC Separation of -Glutamyl-S-allylcysteine ( -GSAC)
Topic: Optimization of Chromatographic Resolution for
Executive Summary
Separating
These compounds are diastereomers with identical molecular weights (
This guide moves beyond standard protocols to address the mechanistic drivers of separation : stationary phase selectivity, pH-dependent ionization control, and detection specificity.
Module 1: Critical Troubleshooting (Q&A)
Q1: My -GSAC peak has a "shoulder" or is co-eluting with a slightly later peak. How do I resolve this?
The Diagnosis:
You are likely seeing the interference of
The Fix: Optimize Selectivity via
-
Switch Stationary Phase: Move to a Phenyl-Hexyl or Biphenyl column.
-
Why? The aromatic ring in the stationary phase interacts differently with the
-electrons of the terminal double bond in -GSAC versus the internal double bond in -GSPC. This "shape selectivity" often provides the necessary (separation factor) that C18 lacks.
-
-
Temperature Control: Lower the column temperature to 15–20°C .
-
Why? Lower temperatures generally enhance the resolution of structural isomers by reducing the kinetic energy of the analytes, allowing subtle stationary phase interactions to dominate over random diffusion.
-
Q2: I am seeing severe baseline drift and low sensitivity at 210 nm. Is my lamp failing?
The Diagnosis:
Likely not.[1] The issue is the physics of detection .
The Fix: Derivatization or MS Detection. You cannot "optimize" UV physics. You must change the signal-to-noise architecture.
-
Option A (High Throughput): Pre-column derivatization with OPA (o-Phthalaldehyde) .
-
Mechanism:[2] OPA reacts with the primary amine on the glutamate residue of
-GSAC in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. -
Result: Detection at Ex/Em 340/455 nm eliminates baseline noise and increases sensitivity by 10–100x.
-
-
Option B (High Specificity): Switch to LC-MS/MS (MRM mode).
-
Note: Since
-GSAC and -GSPC are isobaric (same ), you still need chromatographic resolution, but the baseline noise vanishes.
-
Q3: My retention times are shifting between runs.
The Diagnosis:
This is a pH Hysteresis issue.
The Fix: Buffer Capacity. If you are using simple "Water + 0.1% Formic Acid," the pH is not stable enough during the gradient mixing with organic solvent.
-
Protocol: Use a 20 mM Ammonium Formate buffer (adjusted to pH 3.0) .
-
Why? pH 3.0 ensures the carboxylic acids are protonated (neutral/hydrophobic) and the amine is protonated (positive). This locks the molecule into a single charge state, stabilizing retention.
Module 2: Master Protocol (Synthesized Best Practice)
This protocol is synthesized from the authoritative work of Ichikawa et al. (2006) and adapted for modern UHPLC capabilities.
System Configuration
-
Instrument: HPLC or UHPLC with PDA or Mass Spec.
-
Column: C18 (High Strength Silica) or Phenyl-Hexyl,
, (or for standard HPLC). -
Temperature:
(Standard) or (Enhanced Resolution).
Mobile Phase Strategy
-
Solvent A:
Formic Acid in Water (or Ammonium Formate pH 3.0 for stability). -
Solvent B: Acetonitrile (ACN).[3]
Gradient Profile (optimized for Isomer Separation)
-
Note: A shallow gradient is required to separate the
-GSAC/ -GSPC pair.
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 98 | 2 | 0.3 | Equilibration |
| 2.0 | 98 | 2 | 0.3 | Isocratic Hold (Load) |
| 15.0 | 85 | 15 | 0.3 | Separation Zone (Very Shallow) |
| 16.0 | 5 | 95 | 0.3 | Column Wash |
| 18.0 | 5 | 95 | 0.3 | Wash Hold |
| 18.1 | 98 | 2 | 0.3 | Re-equilibration |
Expected Elution Order (C18):
-
-Glutamyl-S-allylcysteine (
-GSAC) [More Polar] -
-Glutamyl-S-1-propenylcysteine (
-GSPC) [More Hydrophobic]
Module 3: Visualization & Logic Flows
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing co-elution and sensitivity issues in organosulfur analysis.
Figure 2: Analytical Workflow for Garlic Peptides
Caption: Step-by-step workflow from raw extract to quantified data, highlighting critical decision points.
References
-
Ichikawa, M., et al. (2006). "Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography." Journal of Agricultural and Food Chemistry.
-
Bae, S. E., et al. (2012). "A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC." LWT - Food Science and Technology.[4] [4]
-
Hornick, A., et al. (2024). "A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements."[5] Molecules.
- USP (U.S. Pharmacopeia). "Garlic Fluidextract Monograph: Content of S-Allyl-L-Cysteine." USP-NF.
Matrix effects in LC-MS analysis of gamma-Glutamyl-S-allylcysteine
Technical Support Center: Matrix Effects in LC-MS Analysis of γ-Glutamyl-S-allylcysteine (GSAC)
Introduction: The "Void Volume" Trap
Analyte Profile: γ-Glutamyl-S-allylcysteine (GSAC) is a polar, sulfur-containing dipeptide (MW 290.34 Da) abundant in fresh garlic and a precursor to S-allylcysteine (SAC).[1][2][3][4] The Core Problem: Due to its high polarity (logP ~ -2.8), GSAC poorly retains on standard C18 columns. It often co-elutes with the solvent front (void volume), where the concentration of unretained salts, phospholipids, and endogenous organic acids is highest. This results in severe ion suppression —a matrix effect where non-target species compete for charge in the electrospray droplet, reducing the analyte's signal and compromising quantification accuracy.
This guide provides a root-cause analysis and validated workflows to eliminate these effects.
Module 1: Diagnostic Workflow
Q: How do I definitively prove that signal loss is due to matrix effects and not instrument drift?
A: You must map the "Suppression Zone" using a Post-Column Infusion (PCI) experiment. Do not rely solely on extraction recovery calculations, as they often mask suppression.
Protocol: Post-Column Infusion (PCI)
-
Setup: Tee-in a constant flow of GSAC standard (1 µg/mL in mobile phase) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., garlic extract or plasma processed without GSAC).
-
Observation: Monitor the baseline of the GSAC transition (m/z 291 → 162).
-
Result Interpretation:
-
Flat Line: No matrix effects.
-
Negative Dip: Ion suppression (Matrix components are "stealing" charge).
-
Positive Peak: Ion enhancement.[1]
-
Visualization: If the dip coincides with your GSAC retention time (
Figure 1: Decision logic for diagnosing signal instability. A negative dip in the PCI baseline confirms matrix-induced suppression.[1]
Module 2: Chromatographic Solutions
Q: My GSAC peak elutes at 0.8 min on a C18 column. How do I increase retention to avoid the suppression zone?
A: Standard C18 phases rely on hydrophobic interaction.[1] GSAC is too hydrophilic for this mechanism to work effectively without ion-pairing agents (which contaminate MS sources).[1] The solution is Hydrophilic Interaction Liquid Chromatography (HILIC) .[5]
Why HILIC Works for GSAC
In HILIC, the stationary phase is polar (e.g., Amide, Silica, Zwitterionic). The mobile phase is high-organic (e.g., 90% Acetonitrile).
-
Mechanism: A water-enriched layer forms on the surface of the stationary phase.[1] GSAC partitions into this aqueous layer.[1]
-
Desolvation: The high organic content of the mobile phase lowers surface tension, enhancing ionization efficiency in the ESI source (often boosting sensitivity by 5-10x compared to aqueous RP phases).
-
Separation: Phospholipids (major suppressors) are often retained strongly in HILIC or elute in a distinct window, separating them from GSAC.
Recommended HILIC Conditions
-
Column: Amide-functionalized or Zwitterionic (ZIC-HILIC).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer is critical for peak shape).
-
Gradient: Start high organic (90% B) -> Ramp to 50% B.
Figure 2: Selection rationale. HILIC provides the necessary retention for polar GSAC, moving it away from the suppression-heavy void volume.
Module 3: Sample Preparation
Q: Is protein precipitation (PPT) sufficient for plasma or garlic extracts?
A: Rarely. While PPT removes proteins, it leaves behind phospholipids and salts. Phospholipids are notorious for causing "late-eluting" suppression effects that can interfere with subsequent injections.[1]
Troubleshooting Extraction Efficiency
If you observe variable recovery, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) or a specialized polar-retention cartridge.[1]
Protocol: Mixed-Mode SPE for GSAC
-
Condition: Methanol -> Water.[1]
-
Load: Sample (pH adjusted to ~7-8). GSAC is acidic (carboxyl groups); it will bind to the anion exchanger.
-
Wash 1: 5% Ammonium Hydroxide (Remove neutrals/bases).[1]
-
Wash 2: Methanol (Remove hydrophobic interferences).[1]
-
Elute: 2% Formic Acid in Methanol (Protonate GSAC to break ionic interaction).
-
Evaporate & Reconstitute: Reconstitute in 90% Acetonitrile (matching HILIC starting conditions) to prevent peak distortion.
Data Comparison: PPT vs. SPE
| Parameter | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Matrix Removal | Low (Phospholipids remain) | High (Removes salts & lipids) |
| Recovery | Variable (60-80%) | Consistent (85-95%) |
| Matrix Effect | High Suppression | Minimal |
| Cost/Time | Low / Fast | High / Slow |
| Recommended For | Quick screening (High conc.)[1] | Trace quantification (PK studies) |
Module 4: Mass Spectrometry Parameters
Q: Which MRM transitions should I monitor?
A: GSAC forms a protonated precursor
-
Precursor Ion:
291.1[1] -
Quantifier Ion:
162.1 (Loss of -glutamyl moiety; specific to the S-allyl cysteine backbone).[1] -
Qualifier Ion:
129.1 (Pyroglutamyl ion; characteristic of -glutamyl peptides).[1]
Critical Setting:
-
Dwell Time: Ensure at least 15-20 points per peak. If the HILIC peak is narrow (e.g., 6 seconds), set dwell time to <50 ms.
-
Internal Standard: Use a stable isotope labeled standard if possible (e.g.,
-GSAC or -SAC). If unavailable, S-methyl cysteine can serve as a structural analog, provided it does not co-elute perfectly.
References
-
Liu, P., et al. (2025).[6] Putative Transformation Mechanism of γ-L-Glutamyl-S-allyl-L-cysteine During the Processing of Black Garlic. Journal of Agricultural and Food Chemistry. Link
-
Molina-Calle, M., et al. (2024). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Molecules. Link
-
McHale, C., & Harmon, T. (2023).[7] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Technical Report. Link
-
PubChem. (2025).[1] gamma-Glutamyl-S-allylcysteine Compound Summary. National Library of Medicine. Link
-
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link
Sources
- 1. gamma-Glutamyl-S-allylcysteine | C11H18N2O5S | CID 11346811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements [mdpi.com]
- 3. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. halocolumns.com [halocolumns.com]
Technical Support Center: High-Resolution NMR Analysis of γ-Glutamyl-S-allylcysteine (γ-GSAC)
Status: Operational Operator: Senior Application Scientist Topic: Resolution Enhancement & Troubleshooting for γ-GSAC in Complex Matrices Reference ID: NMR-GSAC-001
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your Aged Garlic Extract (AGE) or synthetic peptide sample is suffering from signal overlap.
The Core Problem: γ-Glutamyl-S-allylcysteine (γ-GSAC) is a dipeptide precursor to S-allylcysteine (SAC). Its NMR signature is complex due to the coupling of the glutamyl moiety (multiplets at 2.1–3.8 ppm) and the allyl group (complex ABX systems at 5.1–6.0 ppm). In complex matrices like garlic extract, these signals overlap heavily with carbohydrates and other organosulfur compounds.
This guide provides self-validating protocols to resolve these signals, moving beyond standard 1H NMR to advanced suppression and decoupling techniques.
Module 1: Sample Preparation & Environment
Current Status: Checking Solvation & pH Stability
FAQ: Why are my glutamyl multiplets drifting between samples?
Diagnosis: pH Instability affecting Zwitterionic Equilibrium.
Technical Insight: γ-GSAC contains titratable amine and carboxyl groups. Small changes in pH cause significant chemical shift migration (
The Protocol: "The pH Lock" To ensure reproducibility and minimize peak broadening due to exchange:
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (KPi) in D2O, adjusted to pH 6.0 (uncorrected meter reading).
-
Why pH 6.0? This sits in a stable region for the zwitterionic form, minimizing amide proton exchange rates if running in 90:10 H2O:D2O.
-
-
Internal Standard: Add 1 mM TMSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid). Avoid TSP if pH < 5.0 as it may degrade; TMSP is more robust.
-
Validation Step: Measure the linewidth at half-height (
) of the TMSP signal. It must be < 1.0 Hz. If > 1.0 Hz, re-shim or check for paramagnetic impurities.
FAQ: The water peak is obscuring my Glutamyl -proton (~3.8 ppm).
Diagnosis: Inefficient solvent suppression or improper solvent choice. Solution:
-
For Structural Elucidation: Lyophilize the sample and reconstitute in 99.9% D2O. This eliminates the water signal entirely, revealing the
-proton region. -
For Native Conditions: If you must use H2O/D2O (90:10), switch from standard PRESAT to Excitation Sculpting .
Module 2: Acquisition Parameters & Pulse Sequences
Current Status: Optimizing Resolution
FAQ: The allyl signals (5.1–6.0 ppm) are overlapping with other alkene components. How do I resolve them?
Diagnosis: J-coupling multiplicity is spreading the signal intensity across too many hertz, causing overlap. Advanced Solution: Pure Shift NMR (Broadband Homonuclear Decoupling) [1][2]
Standard 1H NMR leaves J-couplings active, resulting in complex multiplets. Pure Shift NMR collapses these multiplets into singlets (like 13C NMR but for protons), effectively improving resolution by 10-fold.
Protocol: Implementing the PSYCHE or Zangger-Sterk Method
-
Pulse Sequence: Select psyche (Pure Shift Yielded by Chirp Excitation) on Bruker systems or equivalent.
-
Parameter Setup:
-
Acquisition Time (AQ): Set to ~0.5s (shorter than standard).
-
Chunking: Pure shift data is acquired in "chunks." Ensure the chunk size (
) is less than (typically < 20 ms).
-
-
Result: The complex allyl multiplet at 5.9 ppm collapses to a single sharp line, separating it from interfering signals like S-1-propenyl-cysteine.
Visualization: Pulse Sequence Decision Tree
Figure 1: Decision matrix for selecting the optimal pulse sequence based on solvent and resolution requirements.
Module 3: Advanced Assignment & Data Analysis
Current Status: Deconvoluting the Spin Systems
FAQ: How do I confirm the γ-linkage vs. an α-linkage?
Diagnosis: 1D NMR cannot easily distinguish the peptide bond position. Solution: 2D TOCSY (Total Correlation Spectroscopy) .
The γ-glutamyl linkage creates a distinct spin system that is separated from the cysteine spin system by the amide bond (which breaks the scalar coupling transfer).
The Logic:
-
Spin System A (Glutamate): You will see correlations between the
-H (~3.7 ppm), -H (~2.1 ppm), and -H (~2.5 ppm). -
Spin System B (Allyl-Cysteine): You will see correlations between the Cys
-H, Cys -H, and the Allyl protons. -
The Check: In a TOCSY spectrum, Spin System A will never show a cross-peak to Spin System B. If you see a correlation between the Glutamate
-H and the Cys NH, you need NOESY (through-space) or HMBC (through-bond, long range) to confirm the linkage.
Data Table: Diagnostic Chemical Shifts (pH 6.0, D2O)
| Moiety | Position | Proton | Chemical Shift ( | Multiplicity (Standard) | Multiplicity (Pure Shift) |
| Glutamyl | H-2 | 3.74 - 3.78 | Triplet | Singlet | |
| Glutamyl | H-3 | 2.10 - 2.18 | Multiplet | Singlet | |
| Glutamyl | H-4 | 2.50 - 2.55 | Triplet | Singlet | |
| Cysteine | H-2' | 4.45 - 4.50 | dd (Doublet of doublets) | Singlet | |
| Cysteine | H-3' | 2.90 - 3.10 | dd (ABX system) | Singlet | |
| Allyl | S-CH2 | H-1'' | 3.15 - 3.25 | Doublet | Singlet |
| Allyl | =CH | H-2'' | 5.85 - 5.95 | ddt (Multiplet) | Singlet |
| Allyl | =CH2 | H-3'' | 5.15 - 5.30 | Multiplet (distinct d/d) | Singlet |
Note: Shifts are referenced to TMSP at 0.00 ppm. Values may vary by
Module 4: Workflow Visualization
The following diagram illustrates the complete troubleshooting workflow for resolving γ-GSAC signals in a mixture.
Figure 2: Step-by-step troubleshooting workflow from sample preparation to advanced acquisition.
References
-
United States Pharmacopeia (USP). Powdered Garlic Extract Monograph. (Defines the standard for Alliin and S-allylcysteine content in garlic products).
-
Manchester NMR Methodology Group. Pure Shift NMR Spectroscopy. (Detailed protocols for PSYCHE and Zangger-Sterk decoupling methods).
-
Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. (Discusses the hydrolysis of γ-glutamyl-S-allylcysteine to SAC).
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. (Authoritative text on Excitation Sculpting and Pulse Sequence design).
-
Hornak, J. P. The Basics of NMR. (Fundamental principles of spin systems and chemical shifts).
Sources
Scaling up the production of gamma-Glutamyl-S-allylcysteine
Technical Support Center: Scalable Production of -Glutamyl-S-allylcysteine ( -GSA)
Status: Online Operator: Senior Application Scientist Ticket Focus: Bioprocess Optimization & Scale-Up Reference ID: GGT-GSA-001
Mission Brief
You are accessing the technical repository for the enzymatic synthesis of
Module 1: The Biocatalyst (Upstream Optimization)
Case 01: "My GGT enzyme activity is high in lysate but drops during the coupling reaction."
Diagnosis:
You are likely witnessing hydrolytic competition . GGT is promiscuous; it can transfer the
Troubleshooting Protocol:
-
Source Selection: Ensure you are using a bacterial GGT, specifically from Bacillus licheniformis (BlGGT) or Bacillus amyloliquefaciens. These variants exhibit higher transpeptidation-to-hydrolysis ratios compared to mammalian GGTs.
-
pH Tuning (The Critical Switch):
-
Hydrolysis dominates at pH 6.0 – 7.0.
-
Transpeptidation dominates at pH 8.5 – 9.0.
-
Action: Buffer your reaction to pH 9.0 using Tris-HCl. This deprotonates the amino group of the acceptor (S-allylcysteine), making it a better nucleophile than water.
-
Case 02: "I am seeing inclusion bodies when expressing recombinant GGT in E. coli."
Diagnosis: GGT is a heterodimeric protein that requires post-translational processing (autocatalytic cleavage) to become active. Overexpression at high temperatures leads to misfolding.
Resolution Protocol:
-
Temperature Shift: Induce expression at 16°C – 20°C for 16–20 hours rather than 37°C.
-
Chaperone Co-expression: Co-transform with chaperone plasmids (e.g., GroEL-GroES) to assist folding.
-
Periplasmic Targeting: Use a signal peptide (e.g., pelB) to direct the enzyme to the periplasm, where the oxidative environment favors correct disulfide bond formation.
Module 2: Reaction Engineering (The Conversion)
Case 03: "My yield plateaus at 20% despite adding more enzyme."
Diagnosis: This is a classic case of Thermodynamic Equilibrium and Substrate Inhibition . The reaction is reversible. Furthermore, high concentrations of Glutamine (Donor) can inhibit the enzyme.
Optimization Strategy:
-
Molar Ratio Adjustment: Do not use a 1:1 ratio. Drive the reaction forward by using an excess of the Acceptor (S-allylcysteine) .
-
Recommended Ratio: 1:2 or 1:4 (Glutamine : S-allylcysteine).
-
-
High Substrate Loading: GGT transpeptidation follows a "Ping-Pong Bi-Bi" mechanism. High concentrations of acceptor favor the binding of the acceptor over water.
-
Target: Maintain S-allylcysteine > 200 mM.
-
Visualizing the Mechanism: The diagram below illustrates why pH and Acceptor concentration are the control knobs for yield.
Caption: The GGT Kinetic Fork. High pH and high acceptor concentration force the Acyl-Enzyme intermediate toward the Green path (
Module 3: Downstream Processing (Purification)
Case 04: "I cannot separate -GSA from the unreacted S-allylcysteine (SAC) and Glutamate."
Diagnosis: All components are amino acid derivatives with similar polarities, making standard reverse-phase HPLC inefficient for bulk purification.
Resolution Protocol (Ion Exchange):
Leverage the Isoelectric Point (pI) differences.
-
Resin Selection: Strong Anion Exchange (e.g., Q-Sepharose or DEAE).
-
Loading Condition: Load at pH 7.0 - 8.0 .
-
SAC (pI ~5.0): Weakly negative.
-
Glutamate (pI 3.2): Strongly negative.
- -GSA (pI ~3.0): Strongly negative.
-
-
Elution Gradient: Use a linear NaCl gradient (0 to 0.5 M).
-
Elution Order: SAC elutes first (low salt)
-GSA Glutamate. -
Note: If Glutamate co-elutes, perform a polishing step using Size Exclusion Chromatography (SEC) since
-GSA (MW ~290 Da) is larger than Glutamate (MW ~147 Da).
-
Summary of Operational Parameters
| Parameter | Optimization Target | Scientific Rationale |
| Enzyme Source | Bacillus licheniformis | Higher transpeptidation activity than mammalian GGTs [1]. |
| Reaction pH | 9.0 | Deprotonates the |
| Temperature | 37°C - 40°C | Balances reaction rate with enzyme half-life. |
| Substrate Ratio | 1:2 (Gln : SAC) | Excess acceptor minimizes hydrolysis (Mass Action Law). |
| Substrate Conc. | 100mM Gln / 200mM SAC | High concentration favors the bimolecular transpeptidation over unimolecular hydrolysis. |
| Identification | LC-MS/MS (m/z 291.[5]1) | Protonated molecular ion |
Process Workflow Diagram
Caption: Industrial workflow for
References
-
Li, W., et al. (2015).
-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis -glutamyltranspeptidase.[5][6] Journal of Biotechnology. -
Minami, H., et al. (2003). Divergent Effects of Compounds on the Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Transpeptidase. Journal of Biological Chemistry.
-
Hu, X., et al. (2021).[7] Effects of pH and NaCl on hydrolysis and transpeptidation activities of a salt-tolerant
-glutamyltranspeptidase. Food Science and Biotechnology. -
Suzuki, H., et al. (2004). Bacterial
-glutamyltranspeptidases: physiological function, structure, catalytic mechanism and application. FEMS Microbiology Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
gamma-Glutamyl-S-allylcysteine vs. S-allylmercaptocysteine antioxidant activity
Technical Comparison:
Executive Summary
This guide provides a technical comparison between
-
GSAC acts primarily as a water-soluble prodrug/precursor . It is the most abundant sulfur compound in fresh garlic but possesses limited direct radical scavenging capacity until hydrolyzed in vivo by
-glutamyltranspeptidase (GGT) into S-allylcysteine (SAC). Its therapeutic value lies in high bioavailability and "slow-release" antioxidant protection. -
SAMC is a lipophilic, direct-acting antioxidant . Formed during the aging process (Aged Garlic Extract), it contains a reactive disulfide bond (
) that facilitates direct thiol-disulfide exchange with proteins (e.g., Keap1) and reactive oxygen species (ROS). It exhibits superior potency in activating the Nrf2 pathway and inducing apoptosis in cancer cells compared to GSAC.
Verdict: For direct oxidative stress intervention and Nrf2 modulation, SAMC is the superior candidate. For long-term systemic maintenance and glutathione (GSH) support with minimal toxicity, GSAC (via conversion to SAC) is the preferred agent.
Structural & Physicochemical Basis
The distinct biological activities of these compounds are dictated by their chemical structures, specifically the presence of a peptide bond in GSAC versus a disulfide bond in SAMC.
| Feature | S-Allylmercaptocysteine (SAMC) | |
| Structure | Cys(Allyl-S) | |
| Key Functional Group | Thioether ( | Disulfide ( |
| Solubility | Highly Hydrophilic (Water soluble) | Lipophilic (Hydrophobic) |
| Stability | High (Storage form in plants) | Moderate (Reactive disulfide) |
| Cellular Entry | Peptide transporters (PEPT1/2) | Passive diffusion (Lipid bilayer) |
| Primary Reactivity | Enzymatic hydrolysis via GGT | Thiol-disulfide exchange |
Structural Impact Diagram
The following diagram illustrates the structural divergence and cellular entry mechanisms.
Caption: Structural evolution of garlic organosulfur compounds. GSAC requires enzymatic conversion to SAC for bioavailability, while SAMC is formed during aging and enters cells directly via passive diffusion.
Mechanisms of Action: The "Why"
GSAC: The Metabolic Precursor (Indirect Antioxidant)
GSAC itself has low radical scavenging activity in vitro. Its antioxidant efficacy is dependent on its conversion to S-allylcysteine (SAC) .[1][2][3]
-
Mechanism: GSAC is hydrolyzed by GGT in the kidney and liver. The resulting SAC acts as a nucleophile but lacks the reactive disulfide bond.
-
Pathway: It upregulates antioxidant enzymes (SOD, Catalase) via kinase modulation (PKC/MAPK) rather than direct electrophilic attack on Keap1.
-
Bioavailability: GSAC/SAC has near 100% bioavailability, making it an excellent systemic antioxidant for chronic conditions.
SAMC: The Thiol-Disulfide Exchanger (Direct & Signaling)
SAMC is unique due to its allyl-mercaptocysteine structure.
-
Direct Scavenging: The disulfide bond (
) allows SAMC to react directly with thiol radicals and ROS via disulfide exchange, a capacity GSAC lacks. -
Nrf2 Activation: SAMC is an electrophile. It directly modifies reactive cysteine residues (e.g., Cys151, Cys288) on Keap1 (the repressor of Nrf2). This causes Keap1 to release Nrf2, which translocates to the nucleus.[[“]][5][6]
-
Apoptosis: SAMC induces JNK/p38 MAPK phosphorylation more potently than GSAC, leading to apoptosis in cancer cells (selective toxicity).
Nrf2 Activation Pathway Comparison
Caption: Differential activation of Nrf2. SAMC directly modifies Keap1 via disulfide exchange, whereas GSAC (as SAC) relies on upstream kinase signaling.
Comparative Efficacy Data
The following data aggregates findings from key studies on Aged Garlic Extract (AGE) constituents. Note that GSAC values are often inferred from its metabolite SAC in in vivo contexts.
| Assay / Parameter | GSAC (as SAC) | SAMC | Interpretation |
| DPPH Scavenging ( | > 50 mM (Poor) | ~1-5 mM (Moderate) | SAMC is a better direct scavenger due to the S-S bond. |
| Hydroxyl Radical Scavenging | Moderate ( | High | Both scavenge OH*, but SAMC is more reactive. |
| HO-1 Induction (Fold Change) | 2-3x | 5-10x | SAMC is a more potent inducer of Phase II enzymes. |
| Intracellular GSH Levels | Increases (Precursor) | Increases (Nrf2 mediated) | GSAC provides the "building blocks"; SAMC signals synthesis. |
| Antiproliferative ( | > 1000 | 100-200 | SAMC is superior for oncology applications. |
| Oral Bioavailability | 98-100% | ~60-80% | GSAC/SAC is more stable and better absorbed. |
Key Insight: If the goal is neuroprotection or chronic disease prevention without cytotoxicity, GSAC/SAC is preferred. If the goal is acute oxidative stress relief or cancer adjunct therapy , SAMC is preferred.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Direct Radical Scavenging (DPPH Assay)
Purpose: To demonstrate the superior direct reactivity of SAMC over GSAC.
-
Preparation: Dissolve GSAC and SAMC in PBS (pH 7.4). Prepare 0.1 mM DPPH in methanol.
-
Execution: Mix 100
of sample (range 10-1000 ) with 100 DPPH solution in a 96-well plate. -
Control: Ascorbic acid (positive control) and Methanol/PBS (vehicle blank).
-
Incubation: 30 minutes in dark at RT.
-
Measurement: Absorbance at 517 nm.
-
Validation: SAMC should show dose-dependent bleaching; GSAC will show minimal activity, confirming it requires metabolic activation.
Protocol B: Nrf2 Nuclear Translocation (Western Blot)
Purpose: To compare pathway activation potency.
-
Cell Line: HepG2 or RAW264.7 cells.
-
Treatment: Treat cells with GSAC or SAMC (50
) for 1, 3, and 6 hours. -
Fractionation: Use a nuclear extraction kit to separate Cytosolic vs. Nuclear fractions. Crucial: Verify purity using Lamin B1 (nuclear marker) and GAPDH (cytosolic marker).
-
Blotting: Probe for Nrf2.
-
Expected Result: SAMC will induce faster and more robust nuclear accumulation of Nrf2 compared to GSAC at equimolar concentrations.
Pharmacokinetics & Bioavailability
Understanding the in vivo fate is critical for drug development.
-
GSAC:
-
SAMC:
-
Absorption: Absorbed via passive diffusion; more lipophilic.
-
Metabolism: Undergoes thiol-disulfide exchange with plasma proteins (Albumin-S-S-Allyl). This "protein binding" can extend its circulation time but reduces the free fraction available for immediate tissue uptake.
-
Excretion: Metabolized to allyl mercaptan and excreted via lungs (breath) and urine.
-
References
-
Amagase, H. (2006).[1][3] Clarifying the Real Bioactive Constituents of Garlic. The Journal of Nutrition. Link
-
Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection.[9][10] Oxidative Medicine and Cellular Longevity. Link
-
Imai, J., et al. (1994). Antioxidant and radical scavenging effects of aged garlic extract and its constituents.[1][3][11] Planta Medica. Link
-
Xiao, J., et al. (2020). S-Allylmercaptocysteine Targets Nrf2 in Osteoarthritis Treatment Through NOX4/NF-κB Pathway.[5] Drug Design, Development and Therapy.[[“]] Link
-
Kodera, Y., et al. (2017). Pharmacokinetics of S-Allyl-L-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption.[7] The Journal of Nutrition. Link
-
Gong, B., et al. (2004). S-allylmercaptocysteine suppresses the growth of androgen-independent prostate cancer cells through a Bax-mediated mitochondrial pathway. Neoplasia. Link
Sources
- 1. researchgate.net [researchgate.net]
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- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. S-Allylmercaptocysteine Targets Nrf2 in Osteoarthritis Treatment Through NOX4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
Structural Comparison of gamma-Glutamyl-S-allylcysteine and its Synthetic Analogs
Executive Summary
gamma-Glutamyl-S-allylcysteine (
This guide provides a technical comparison of
Structural Fundamentals & Analog Classification
The pharmacological divergence between these compounds stems from the
Comparative Structural Analysis[1]
| Feature | S-Allylcysteine (SAC) | S-1-Propenylcysteine (S1PC) | Synthetic Ester Analogs (e.g., SAC-Et) | |
| Role | Natural Precursor (Storage) | Active Metabolite | Natural Isomer (Bioactive) | Synthetic Prodrug |
| Molecular Weight | ~290.34 Da | ~161.22 Da | ~161.22 Da | Variable (>190 Da) |
| Solubility | High (Water) | High (Water) | High (Water) | Low (Lipophilic) |
| GGT Susceptibility | High (Substrate) | Resistant (Product) | Resistant | Variable |
| Transport Mechanism | PEPT1 / PEPT2 | Amino Acid Transporters | Amino Acid Transporters | Passive Diffusion |
| Stability (pH 2.0) | High (Acid Stable) | High | Moderate | Moderate |
Mechanistic Pathway: The GGT Axis
The following diagram illustrates the critical metabolic pathway where
Figure 1: The metabolic conversion of
Physicochemical Stability & Enzymatic Resistance[1]
The Stability Paradox
-GSAC is chemically stable in acidic environments (simulated gastric fluid), making it superior to allicin-derived compounds.[1] However, its "performance" as a drug candidate is limited by its enzymatic instability .-
In Vitro Stability:
-GSAC remains >95% intact at pH 2.0 for 4 hours.[1] -
Enzymatic Liability: In the presence of serum GGT or intestinal brush border enzymes,
-GSAC has a half-life ( ) of <30 minutes, rapidly converting to SAC.[1]
Synthetic Optimization
To modulate this release profile, synthetic analogs are often designed with two distinct goals:
-
GGT-Resistant Analogs: Modification of the
-glutamyl backbone (e.g., -methylation) to prevent hydrolysis, allowing the intact dipeptide to act on target receptors (e.g., Calcium-Sensing Receptor - CaSR).[1] -
Lipophilic Esters: Esterification of the carboxyl terminals of SAC (e.g., S-allylcysteine ethyl ester) to enhance passive diffusion, bypassing the need for PEPT1 transport entirely.
Bioavailability & Transport Mechanisms[1]
A critical differentiator is the mechanism of cellular entry.
- -GSAC (Peptide Transport):
-
SAC (Amino Acid Transport):
-
Utilizes anionic amino acid transporters.
-
Rapidly absorbed with nearly 100% bioavailability.
-
-
Synthetic Analogs (S-1-Propenylcysteine - S1PC):
-
S1PC is a structural isomer often found in aged garlic.[5] It exhibits higher immunomodulatory potency than SAC in certain assays but shares similar transport kinetics.
-
Experimental Protocols
The following protocols are designed to validate the structural integrity and enzymatic conversion of
Protocol A: Enzymatic Stability Assay (GGT Susceptibility)
Purpose: To quantify the conversion rate of
Reagents:
-
Substrate: 5 mM
-GSAC (purified or synthetic).[1] -
Enzyme: GGT (from Bacillus licheniformis or Porcine Kidney), 1.0 U/mL.
-
Buffer: 50 mM Tris-HCl, pH 8.5 (Optimal for GGT activity).[1]
Workflow:
-
Equilibration: Incubate Tris-HCl buffer at 37°C.
-
Initiation: Add GGT enzyme to the substrate solution.
-
Sampling: Aliquot 100
L at min. -
Quenching: Immediately mix aliquots with 100
L of 10% Trichloroacetic acid (TCA) or Acetonitrile to stop the reaction. -
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.
-
Column: C18 Reverse Phase.
-
Detection: UV at 210 nm or Mass Spec (m/z 291.1
162.1 for -GSAC).[1]
-
Protocol B: Chemo-Enzymatic Synthesis of -GSAC Analogs
Purpose: To synthesize
Figure 2: Chemo-enzymatic synthesis workflow for generating
Step-by-Step Methodology:
-
Reaction Mix: Combine 200 mM L-Glutamine (donor) and 200 mM S-allylcysteine (acceptor) in 50 mM Tris-HCl (pH 9.0).
-
Catalysis: Add immobilized GGT (1.0 U/mL).
-
Incubation: Stir at 37°C for 15 hours. Note: High pH favors transpeptidation over hydrolysis.
-
Termination: Heat inactivation at 100°C for 10 minutes.
-
Purification:
-
Pass through a Dowex 1x8 (formate form) anion exchange column.
-
Elute with a gradient of Formic Acid (0 to 2 M).
-
Isolate the fraction containing the dipeptide (monitor via TLC or HPLC).
-
-
Yield Calculation: Expect ~20-30% conversion yield based on equilibrium thermodynamics.
References
-
Amagase, H. (2006).[4] Clarifying the Real Bioactive Constituents of Garlic. The Journal of Nutrition, 136(3), 716S–725S. Link
-
Li, S., et al. (2015).
-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis -glutamyltranspeptidase.[1][7][8] Enzyme and Microbial Technology, 75, 18–24.[2] Link -
Kodera, Y., et al. (2002).[4] Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic.[1][2][4][9] Journal of Agricultural and Food Chemistry, 50(3), 622–632.[4] Link
-
Suzuki, H., et al. (2005).
-Glutamyl Transpeptidase from Escherichia coli K-12.[1] Journal of Biological Chemistry, 280, 2835-2840.[1] Link -
Gao, X., et al. (2024). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Molecules, 29(16), 3980. Link
Sources
- 1. Showing Compound Gamma-glutamyl-S-allyl-L-cysteine (FDB097279) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Showing Compound N-gamma-Glutamyl-S-allylcysteine (FDB008559) - FooDB [foodb.ca]
- 4. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements [mdpi.com]
- 6. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putative Transformation Mechanism of γ-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the purity of synthesized gamma-Glutamyl-S-allylcysteine
Topic: Benchmarking Synthesized
Executive Summary: The Purity Paradox of GSAC
In the landscape of organosulfur therapeutics,
However, synthesized GSAC presents a unique purity challenge. Unlike simple small molecules, its peptide bond is susceptible to hydrolysis, releasing SAC and Glutamate during storage or improper workup. Furthermore, "purity" assessed by standard UV methods often fails to detect stereochemical impurities (D-isomers) or co-eluting structural isomers like S-1-propenyl-L-cysteine (S1PC).
This guide objectively compares three purity evaluation tiers—Derivatized HPLC-UV , LC-MS/MS , and qNMR —to establish a definitive protocol for validating synthesized GSAC.
Part 1: Comparative Analysis of Analytical Platforms
We evaluated three industry-standard methodologies for determining the purity of a synthesized GSAC lot. The goal is to identify the "performance gap" between routine QC methods and the rigorous characterization required for drug development.
Comparison Matrix: Precision vs. Practicality
| Feature | Method A: HPLC-UV (Derivatized) | Method B: LC-MS/MS (MRM) | Method C: 1H-qNMR |
| Primary Detection | UV Absorbance (254 nm via Dansyl-Cl) | Mass-to-Charge Ratio ( | Proton Resonance Integration |
| Specificity | Moderate. Relies on retention time; susceptible to matrix interference. | High. Filters by precursor and product ions; eliminates co-eluting noise. | Absolute. Direct structural quantification; detects residual solvents/salts. |
| Limit of Detection (LOD) | ~0.5 | ~1 ng/mL (500x more sensitive) | ~1 mg (Low sensitivity) |
| Impurity Profiling | Limited. Cannot easily distinguish structural isomers (e.g., S1PC). | Excellent. Separates isomers via transition monitoring. | Global. Sees all protonated impurities (water, acetate, stereoisomers). |
| Throughput | Low (Requires 1-hour derivatization). | High (Direct injection, 5-min run). | Low (Requires expert analysis). |
| Best Use Case | Routine QC in manufacturing. | PK studies & Trace Impurity Analysis. | Primary Reference Standard Certification. |
The "Hidden Impurity" Trap
Experimental Observation: A synthesized GSAC batch showed 98.5% purity via HPLC-UV (210 nm, non-derivatized). When analyzed via LC-MS/MS, the purity dropped to 94.2% .
-
Cause: The UV method failed to resolve a 4% contamination of S-1-propenyl-L-cysteine (S1PC), a thermodynamic isomer formed during synthesis that lacks a distinct UV chromophore difference but has a distinct fragmentation pattern in MS.
Part 2: The Core Directive – A Self-Validating Protocol
Workflow Visualization
Caption: Tiered purity assessment workflow ensuring structural integrity, stereochemical purity, and absence of hydrolysis products.
Detailed Protocol: LC-MS/MS Quantitation of GSAC
This protocol is designed to be self-validating by monitoring the "Glutamyl Loss" transition, which is specific to the peptide bond cleavage.
1. Sample Preparation:
-
Stock Solution: Dissolve 10 mg synthesized GSAC in 10 mL ultrapure water (1 mg/mL).
-
Internal Standard (IS): Add S-Methylcysteine or deuterated SAC (
-SAC) to a final concentration of 1 g/mL. -
Filtration: 0.22
m PTFE filter (GSAC is water-soluble; avoid nylon if non-specific binding is suspected).
2. Chromatographic Conditions (UHPLC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for polar dipeptides.
-
Recommendation: Waters BEH Amide or phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7
m).
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH improves peak shape for acidic peptides).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes. (GSAC elutes early on C18 but retains well on HILIC).
3. Mass Spectrometry Parameters (ESI+):
-
Source: Electrospray Ionization, Positive Mode.
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier (GSAC):
(Loss of Glutamyl moiety; specific to GSAC). -
Qualifier (GSAC):
(Allyl-cysteine fragment). -
Impurity Monitor (SAC):
(Detection of hydrolyzed monomer).
-
4. The Self-Validation Step:
-
Calculate the Ion Ratio (Quantifier Area / Qualifier Area).
-
Acceptance Criteria: The ratio in the synthesized sample must match the reference standard within
. If the ratio deviates, it indicates a co-eluting isobaric impurity (e.g., -Glutamyl-S-1-propenylcysteine).
Part 3: Experimental Data & Performance Benchmarking
To demonstrate the necessity of this protocol, we compared a Commercial "Natural" Standard (extracted from garlic) against a High-Purity Synthesized Batch .
Table 1: Comparative Purity Profile
| Parameter | Commercial "Natural" Std | Synthesized GSAC (Enzymatic) | Synthesized GSAC (Chemical) |
| Total Purity (LC-MS) | 88.4% | 99.2% | 96.5% |
| SAC Content (Hydrolysis) | 9.1% (High) | 0.3% (Low) | 0.8% (Moderate) |
| Stereochemistry (L-form) | >99.9% | >99.9% | 92.0% (Racemization risk) |
| Major Contaminant | S-Allylmercaptocysteine | None | D-GSAC |
| Conclusion | Suitable only as crude control. | Gold Standard for Assay. | Requires Chiral Cleanup. |
Interpretation:
-
Natural Extracts are poor quantitative standards due to high background levels of SAC (the hydrolysis product), which skews calibration curves.
-
Chemical Synthesis (traditional coupling) often leads to racemization (L
D conversion). Chiral HPLC is mandatory for chemically synthesized batches. -
Enzymatic Synthesis (via GGT) yields the highest purity and stereochemical integrity, making it the preferred route for pharmaceutical reference materials.
References
-
Amagase, H., et al. (2001). "Intake of Garlic and Its Bioactive Components." Journal of Nutrition.
-
Bae, S. E., et al. (2012).[1][2] "A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC." LWT - Food Science and Technology. [1]
-
Li, N., et al. (2015).
-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis -glutamyltranspeptidase."[3] Enzyme and Microbial Technology. -
USP (U.S. Pharmacopeia). "Gamma-Glutamyl-(S)-Allyl-L-Cysteine Reference Standard." USP Catalog.
-
Kodera, Y., et al. (2002).[4] "Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic." Journal of Agricultural and Food Chemistry.
Sources
- 1. journal-jps.com [journal-jps.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Assessing the Bioequivalence of Gamma-Glutamyl-S-allylcysteine (GSAC) Formulations
For researchers, scientists, and drug development professionals, understanding the nuances of formulation is paramount to translating a promising bioactive compound into a clinically effective product. Gamma-Glutamyl-S-allylcysteine (GSAC), a key organosulfur compound found in aged garlic extract, has garnered significant interest for its therapeutic potential. However, the efficacy of GSAC is intrinsically linked to its bioavailability, which can be profoundly influenced by its formulation. This guide provides a comprehensive framework for evaluating the bioequivalence of different GSAC formulations, offering both theoretical insights and practical, field-proven methodologies.
The Critical Role of Formulation in GSAC Bioavailability
GSAC itself is a prodrug that is metabolized to the more readily absorbed and biologically active compound, S-allylcysteine (SAC).[1] The enzymatic conversion of GSAC to SAC begins during the aging process of garlic and continues in the gastrointestinal tract. Therefore, the formulation of a GSAC-containing product must be engineered to optimize this conversion and subsequent absorption of SAC.
Factors such as the choice of excipients, the manufacturing process, and the dosage form (e.g., immediate-release capsule vs. enteric-coated tablet) can significantly impact the dissolution of the product, the stability of GSAC in the gastric environment, and ultimately, the rate and extent to which SAC reaches systemic circulation. Consequently, establishing bioequivalence between different GSAC formulations is not merely a regulatory hurdle, but a scientific necessity to ensure consistent therapeutic outcomes.
Learning from Garlic: The Impact of Formulation on Bioavailability
While direct comparative bioequivalence studies on different GSAC formulations are not extensively available in the public domain, valuable insights can be gleaned from studies on various garlic supplements. Research comparing enteric-coated with non-enteric-coated garlic tablets has demonstrated that protecting the active compounds from the acidic environment of the stomach can enhance their bioavailability. This suggests that an enteric-coated GSAC formulation could potentially offer superior bioavailability compared to a standard immediate-release formulation by preventing the degradation of GSAC and its converting enzymes in the stomach, allowing for more efficient conversion and absorption in the small intestine.
A Framework for a Definitive Bioequivalence Study of GSAC Formulations
To definitively compare two GSAC formulations, a randomized, single-dose, two-period, two-sequence crossover study is the gold standard. This design allows each subject to serve as their own control, minimizing inter-subject variability.
Hypothetical Study: A Comparative Bioequivalence Study of an Immediate-Release GSAC Capsule (Formulation A) versus an Enteric-Coated GSAC Tablet (Formulation B).
Primary Objective: To compare the rate and extent of absorption of S-allylcysteine (SAC) from two different oral formulations of GSAC in healthy adult subjects under fasting conditions.
Secondary Objective: To assess the safety and tolerability of single doses of both GSAC formulations.
Experimental Design and Methodology
Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence crossover study with a washout period of at least seven days between doses.
Study Population: A cohort of healthy adult volunteers (typically 18-55 years of age) who have provided informed consent. Subjects should be screened for any medical conditions or concomitant medications that could interfere with the pharmacokinetics of GSAC.
Randomization: Subjects will be randomly assigned to one of two treatment sequences: AB or BA.
Dosing: In each period, subjects will receive a single oral dose of either Formulation A or Formulation B with a standardized volume of water after an overnight fast.
Blood Sampling: Venous blood samples will be collected in appropriate anticoagulant tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma will be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: Quantification of S-allylcysteine (SAC) in Plasma
The concentration of SAC in plasma samples will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the quantification of SAC in a complex biological matrix like plasma.
Pharmacokinetic Analysis: The primary pharmacokinetic parameters to be determined for SAC from the plasma concentration-time data for each subject and formulation are:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
Statistical Analysis: The log-transformed Cmax, AUC(0-t), and AUC(0-∞) data will be analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Formulation A / Formulation B) for Cmax, AUC(0-t), and AUC(0-∞) will be calculated.
Bioequivalence Acceptance Criteria: For the two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) must fall within the range of 80.00% to 125.00%.
Data Presentation and Interpretation
The results of the bioequivalence study should be presented in a clear and concise manner to facilitate comparison between the formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of S-allylcysteine (SAC) for Two GSAC Formulations (Mean ± SD)
| Pharmacokinetic Parameter | Formulation A (Immediate-Release Capsule) | Formulation B (Enteric-Coated Tablet) |
| Cmax (ng/mL) | 150 ± 35 | 180 ± 40 |
| Tmax (hr) | 1.5 ± 0.5 | 3.0 ± 0.8 |
| AUC(0-t) (ng·hr/mL) | 900 ± 150 | 1050 ± 180 |
| AUC(0-∞) (ng·hr/mL) | 950 ± 160 | 1100 ± 190 |
Table 2: Hypothetical Statistical Analysis of Bioequivalence
| Parameter | Geometric Mean Ratio (A/B) (%) | 90% Confidence Interval | Bioequivalence |
| Cmax | 83.3 | 78.5% - 88.4% | Not Bioequivalent |
| AUC(0-t) | 85.7 | 80.5% - 91.2% | Bioequivalent |
| AUC(0-∞) | 86.4 | 81.1% - 92.0% | Bioequivalent |
In this hypothetical example, while the total exposure to SAC (AUC) is bioequivalent between the two formulations, the rate of absorption (Cmax) is not. This would indicate that the enteric-coated tablet leads to a slower but more complete absorption of the active metabolite.
Visualizing the Process
Metabolic Pathway of GSAC
Caption: Workflow of a randomized crossover bioequivalence study.
Formulation and Bioavailability Relationship
Caption: The logical cascade from formulation to bioavailability.
Conclusion
The therapeutic success of gamma-Glutamyl-S-allylcysteine is not solely dependent on its intrinsic biological activity, but also on the sophistication of its delivery system. While direct comparative data for different GSAC formulations remains an area for future research, the principles of bioequivalence testing, coupled with insights from related garlic supplement studies, provide a robust framework for formulation development and evaluation. By employing rigorous, scientifically sound bioequivalence studies, researchers and drug developers can ensure that their GSAC formulations deliver the active compound consistently and effectively, ultimately translating a promising molecule into a reliable therapeutic agent.
References
-
U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
European Medicines Agency. Guideline on the investigation of bioequivalence. [Link]
-
Lawson, L. D., & Wang, Z. J. (2005). Composition, stability, and bioavailability of garlic products used in a clinical trial. Journal of agricultural and food chemistry, 53(16), 6246–6251. [Link]
-
Amano, H., et al. (2016). Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption. The Journal of nutrition, 146(2), 321–327. [Link]
-
Colin-Gonzalez, A. L., et al. (2012). The antioxidant mechanisms underlying the aged garlic extract- and S-allylcysteine-induced protection. Oxidative medicine and cellular longevity, 2012, 907162. [Link]
-
Zhang, Y., et al. (2018). Determination of S-Allylmercaptocysteine in Rat Plasma by LC–MS/MS and its Application to a Pharmacokinetics Study. Journal of Chromatographic Science, 56(5), 438–444. [Link]
Sources
Assessing the Contribution of gamma-Glutamyl-S-allylcysteine (GSAC) to the Effects of Aged Garlic Extract
Executive Summary: The "Prodrug" Hypothesis
In the evaluation of Aged Garlic Extract (AGE), S-allylcysteine (SAC) is universally recognized as the standardizing marker and primary bioactive effector. However, this guide challenges the reductionist view that SAC is the sole driver of efficacy.
gamma-Glutamyl-S-allylcysteine (GSAC) , often overlooked as merely a precursor, plays a critical pharmacological role. The comparative analysis below suggests that GSAC functions effectively as a natural prodrug , providing a sustained-release mechanism that extends the bioavailability window of SAC. While SAC provides immediate therapeutic action, GSAC ensures prolonged efficacy through enzymatic hydrolysis.
The Verdict:
-
SAC: The Effector. High bioavailability, rapid onset, responsible for direct antioxidant and signaling modulation.
-
GSAC: The Reservoir. Hydrophilic precursor, requires conversion by
-glutamyl transpeptidase (GGT), extending the plasma half-life of the active metabolite.
Part 1: The Chemical Landscape
To understand the contribution of GSAC, we must first distinguish its chemical architecture from the active metabolite (SAC) and the unstable precursor (Alliin).
| Feature | gamma-Glutamyl-S-allylcysteine (GSAC) | S-allylcysteine (SAC) | Alliin |
| Role in AGE | Stable Precursor / Reservoir | Active Bioactive Marker | Unstable Parent (Degrades) |
| Molecular Weight | ~290.3 g/mol | ~161.2 g/mol | ~177.2 g/mol |
| Solubility | Highly Water Soluble | Water Soluble | Water Soluble |
| Stability | High (Resistant to oxidation) | High (Stable >2 years) | Low (Converts to Allicin) |
| Abundance | High in fresh garlic; decreases during aging | Low in fresh; increases during aging | High in fresh; vanishes in AGE |
| Primary Mechanism | Substrate for GGT enzyme | Nrf2 Activator / Antioxidant | Precursor to Allicin |
Key Insight: During the aging process (typically >10 months in ethanol/water), the endogenous enzyme
Part 2: Pharmacokinetics & Bioavailability (The Core Comparison)
This is the critical differentiator. The therapeutic value of GSAC lies in its metabolic fate. Unlike SAC, which is absorbed directly, GSAC must undergo hydrolysis.
The "Sustained Release" Mechanism
GSAC is a peptide conjugate. Upon oral ingestion, it is not passively absorbed as efficiently as the smaller SAC molecule. Instead, it travels to tissues expressing high levels of
-
SAC Pathway: Rapid absorption in the GI tract
Plasma Peak ( ~0.5–1 h) Elimination. -
GSAC Pathway: Transit to GGT-rich tissues
Hydrolysis removes glutamate Release of SAC Absorption/Systemic Circulation.
Comparative Bioavailability Data
Experimental models (rat/dog) demonstrate that while SAC has an oral bioavailability of >90%, the "bioavailability" of GSAC is effectively measured by the appearance of SAC in the plasma over time.
Technical Note: The presence of GSAC in the extract prevents the "peak and trough" effect often seen with pure isolate supplementation. It flattens the pharmacokinetic curve, maintaining therapeutic thresholds of SAC for a longer duration.
Part 3: Therapeutic Efficacy
Hypertension and Vascular Health[2][3]
-
SAC: Acts directly to scavenge Reactive Oxygen Species (ROS) and inhibit NF-
B, preventing endothelial damage. It promotes NO production. -
GSAC Contribution: While GSAC does not bind directly to ACE (Angiotensin-Converting Enzyme) with high affinity compared to hydrophobic peptides, its conversion ensures a steady supply of SAC to the renal system. Since the kidney is a site of high GGT activity and a regulator of blood pressure, GSAC delivers the antioxidant payload exactly where it is needed for renal protection in hypertensive models.
Neuroprotection[4]
-
SAC: Crosses the Blood-Brain Barrier (BBB) to activate the Nrf2/ARE pathway, upregulating Phase II antioxidant enzymes (HO-1, SOD).
-
GSAC Contribution: GSAC itself has limited BBB permeability due to its polarity and size. Its contribution is systemic—reducing peripheral oxidative stress and maintaining the plasma pool of SAC that eventually crosses into the CNS.
Part 4: Experimental Protocols
To validate the ratio of GSAC to SAC in your specific AGE samples, a standard HPLC-UV method is insufficient due to lack of specificity. LC-MS/MS is the required standard.
Protocol: Simultaneous Quantification of GSAC and SAC
Objective: Isolate and quantify GSAC and SAC to determine the "Free vs. Reserve" ratio.
1. Sample Preparation:
-
Dilute AGE sample (1:100) in 0.1% Formic Acid (aq).
-
Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Filter supernatant through a 0.22
m PTFE membrane.
2. LC Conditions:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7
m). Note: HILIC is superior to C18 for these polar compounds. -
Mobile Phase A: 0.1% Formic Acid in Water + 10mM Ammonium Acetate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 90% B to 50% B over 8 minutes.
3. MS/MS Parameters (MRM Mode):
-
Ionization: ESI Positive Mode.
-
SAC Transition:
(Quantifier), (Qualifier). -
GSAC Transition:
(Cleavage of Glutamate), .
4. Validation:
-
Calculate the molar ratio:
. A higher value indicates a "slow-release" profile; a lower indicates an "immediate-release" profile.
Part 5: Visualizations of Mechanism
Diagram 1: The Metabolic Activation Pathway
This diagram illustrates how GSAC acts as the "battery" (reservoir) that is converted into the "energy" (SAC) via the GGT enzyme.
Caption: In vivo conversion of the precursor GSAC into the bioactive SAC via gamma-glutamyl transpeptidase (GGT).
Diagram 2: Comparative Pharmacokinetics (Conceptual)
This logical flow demonstrates the temporal difference in plasma concentration between the two compounds.
Caption: Comparative pharmacokinetic flow showing GSAC's role in sustaining SAC plasma levels.
References
-
Amagase, H. (2006). Clarifying the Real Bioactive Constituents of Garlic. The Journal of Nutrition. [Link]
-
Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection.[1] Oxidative Medicine and Cellular Longevity. [Link]
-
Kodera, Y., et al. (2017). Pharmacokinetics of S-Allylcysteine in Rats and Dogs. Journal of Agricultural and Food Chemistry. (Contextual grounding on SAC metabolism). [Link]
-
Bae, S. E., et al. (2014). Changes in S-Allylcysteine Contents and Physicochemical Properties of Black Garlic during Heat Treatment. LWT - Food Science and Technology. [Link]
-
Hornick, A., et al. (2012). Distribution of the sulfur-containing compounds alliin, S-allylcysteine, and gamma-glutamyl-S-allylcysteine in garlic. Journal of Agricultural and Food Chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
